molecular formula C8H11NO2 B2971843 3-(Methoxymethoxy)aniline CAS No. 96649-05-7

3-(Methoxymethoxy)aniline

Cat. No.: B2971843
CAS No.: 96649-05-7
M. Wt: 153.181
InChI Key: LYUGTXVKEWULGQ-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)aniline ( 96649-05-7) is a specialty organic compound with the molecular formula C 8 H 11 NO 2 and a molecular weight of 153.18 . This aniline derivative is characterized by a methoxymethoxy (-OCH2OCH3) protecting group attached to the aromatic ring, which is of significant interest in multi-step synthetic routes. The primary research value of this compound lies in its use as a key building block in organic synthesis and medicinal chemistry. The aniline group serves as a handle for further functionalization, such as amide bond formation or diazotization reactions, while the methoxymethoxy (MOM) group acts as a robust protecting group for phenols and anilines, stable under a variety of reaction conditions and readily removable under mild acidic conditions . This makes this compound a versatile precursor in the development of more complex molecules, including potential pharmaceutical intermediates , agrochemicals , and functional materials . For optimal stability and longevity, this product should be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGTXVKEWULGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-(Methoxymethoxy)aniline

In the landscape of modern medicinal chemistry and materials science, this compound serves as a pivotal building block. Its utility stems from the strategic placement of a protected hydroxyl group and a reactive aniline functionality on an aromatic scaffold. The methoxymethyl (MOM) ether provides a robust yet cleavable protecting group for the phenolic oxygen, allowing for selective transformations at the aniline nitrogen. This differential reactivity is crucial in multi-step syntheses of complex molecules, particularly in the development of novel pharmaceutical agents where aniline derivatives are common pharmacophores.[1][2][3] This guide provides an in-depth examination of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical safety considerations.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to this compound logically points to 3-aminophenol as the ideal starting material. The key challenge lies in the chemoselective protection of the phenolic hydroxyl group in the presence of the nucleophilic amino group.

Retrosynthesis Target This compound SM 3-Aminophenol Target->SM Protective Group Removal (Hypothetical) SM->Target O-Protection Reagent MOM-Cl (Chloromethyl methyl ether) Reagent->SM

Caption: Retrosynthetic disconnection of this compound.

The hydroxyl group of a phenol is more acidic (pKa ≈ 10) than the conjugate acid of an aniline (pKa ≈ 4.6), making it more readily deprotonated to form a potent nucleophile (phenoxide). This difference in acidity is the cornerstone of achieving selective O-alkylation over N-alkylation. The chosen protecting group, methoxymethyl (MOM) ether, is ideal due to its stability under a wide range of non-acidic conditions and its reliable cleavage under acidic conditions.[4][5]

Reaction Mechanism: The Basis of Chemoselectivity

The synthesis proceeds via a nucleophilic substitution reaction. A suitable base is used to selectively deprotonate the phenolic hydroxyl group of 3-aminophenol. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) to displace the chloride and form the desired ether linkage.

The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or a hindered amine base such as N,N-Diisopropylethylamine (DIPEA) is preferred.[6][7] DIPEA is often favored for its operational simplicity as it is a liquid and scavenges the HCl byproduct without being a potent nucleophile itself, thus minimizing side reactions.[5]

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Aminophenol 3-Aminophenol Phenoxide Phenoxide Intermediate Aminophenol->Phenoxide Base Base (e.g., DIPEA) Base->Phenoxide BaseH Protonated Base Phenoxide->BaseH MOMCl MOM-Cl Product This compound MOMCl->Product Chloride Cl⁻ MOMCl->Chloride Phenoxide_ref->MOMCl SN2 Attack

Caption: Mechanism of O-protection of 3-aminophenol with MOM-Cl.

While O-protection is thermodynamically favored, competitive N-protection can occur. Careful control of reaction temperature (e.g., starting at 0 °C) and slow addition of the electrophile (MOM-Cl) can help maximize the desired selectivity.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for MOM protection of phenols.[6] Researchers should perform initial small-scale trials to optimize conditions for their specific reagents and equipment.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Stoichiometric Ratio
3-Aminophenol591-27-5109.135.00 g45.81.0
Chloromethyl methyl ether (MOM-Cl)107-30-280.514.43 mL (5.0 g)62.31.36
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.249.6 mL (7.1 g)55.01.2
Dichloromethane (DCM), anhydrous75-09-284.93100 mL--
Saturated aq. NH₄Cl solution600-30-6-50 mL--
Deionized Water7732-18-518.0250 mL--
Brine (Saturated aq. NaCl)7647-14-5-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Experimental Workflow

Workflow start Start: Assemble Dry Glassware under Inert Atmosphere dissolve Dissolve 3-Aminophenol in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_base Add DIPEA Dropwise cool->add_base add_momcl Add MOM-Cl Dropwise over 15 min add_base->add_momcl react Allow to Warm to Room Temp. & Stir for 12-16 h add_momcl->react quench Quench Reaction with Saturated aq. NH₄Cl react->quench extract Perform Liquid-Liquid Extraction with DCM quench->extract wash Wash Combined Organic Layers (Water, Brine) extract->wash dry Dry Organic Layer over Na₂SO₄ wash->dry concentrate Filter and Concentrate in vacuo dry->concentrate purify Purify Crude Product via Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-aminophenol (5.00 g, 45.8 mmol) and anhydrous dichloromethane (100 mL) to an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar. Stir until the solid is fully dissolved.

  • Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Once cooled, add N,N-Diisopropylethylamine (9.6 mL, 55.0 mmol) dropwise over 5 minutes.

  • MOM-Cl Addition: Slowly add chloromethyl methyl ether (4.43 mL, 62.3 mmol) to the reaction mixture dropwise via a syringe over approximately 15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.

Critical Safety Precautions

Extreme Hazard: Chloromethyl methyl ether (MOM-Cl) is a highly toxic, volatile, and potent human carcinogen.[9][10][11][12] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[13] All equipment that comes into contact with MOM-Cl should be decontaminated with a solution of aqueous ammonia.

  • 3-Aminophenol: Harmful if swallowed or inhaled. Avoid creating dust.[14] It is an irritant to the skin, eyes, and respiratory system.

  • DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Dichloromethane: A suspected carcinogen and volatile solvent. Handle in a well-ventilated area.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield of Desired ProductIncomplete reaction or inefficient work-up.Extend reaction time and monitor by TLC. Ensure anhydrous conditions are maintained. During extraction, perform multiple extractions to maximize recovery.
Presence of N-protected byproductAniline nitrogen competing as the nucleophile.Ensure slow, dropwise addition of MOM-Cl at 0 °C to favor reaction with the more nucleophilic phenoxide. Consider using a stronger base like NaH to ensure complete deprotonation of the phenol before MOM-Cl addition.
Presence of N,O-diprotected productExcess MOM-Cl and/or elevated reaction temperature.Use a smaller excess of MOM-Cl (e.g., 1.1-1.2 equivalents). Maintain a low reaction temperature for a longer period.
Difficulty in PurificationProducts have similar polarities.Use a shallow gradient during column chromatography. Consider alternative solvent systems (e.g., DCM/Methanol or Toluene/Acetone) for better separation. Recrystallization may be an option if the product is a solid.

Deprotection Strategies

The MOM group is reliably cleaved under acidic conditions to regenerate the phenol.[5] This is typically achieved by treatment with acids such as hydrochloric acid (HCl) in a protic solvent like methanol or a mixture of THF/water. Milder, more selective methods using Lewis acids or other specialized reagents have also been developed for substrates sensitive to strong Brønsted acids.[4]

Conclusion

The synthesis of this compound from 3-aminophenol is a strategic and enabling transformation in organic synthesis. The key to a successful and high-yielding protocol lies in the careful control of reaction conditions to achieve chemoselective O-protection of the phenolic hydroxyl group. By understanding the underlying principles of acidity and nucleophilicity, and by adhering to stringent safety protocols for handling hazardous reagents, researchers can reliably access this valuable synthetic intermediate for applications in drug discovery and beyond.

References

  • K. C. Nicolaou, S. A. Snyder, "The essence of total synthesis," Proceedings of the National Academy of Sciences, 102(33), 11549-11556 (2005). Available at: [Link]

  • Total Synthesis, "MOM Protecting Group: MOM Protection & Deprotection Mechanism," Total Synthesis. Available at: [Link]

  • Organic Chemistry Portal, "MOM Ethers," Organic Chemistry Portal. Available at: [Link]

  • Wikipedia, "Methoxymethyl ether," Wikipedia, The Free Encyclopedia. Available at: [Link]

  • I. Demirtas, B. Buyukkidan, "Selective protection and deprotection of alcohols and amines," ARKIVOC, 2008(15), 134-144 (2008). Available at: [Link]

  • Google Patents, "Process for the preparation of 2-trifluoromethoxy-aniline," EP0820981A1.
  • C. M. Counceller et al., "Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols," Molecules, 20(9), 15900-15915 (2015). Available at: [Link]

  • Reddit, "MOM Deprotection," r/OrganicChemistry. Available at: [Link]

  • PrepChem, "Preparation of 3-aminophenol," PrepChem.com. Available at: [Link]

  • Loba Chemie, "CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS," Loba Chemie. Available at: [Link]

  • Occupational Safety and Health Administration, "CHLOROMETHYL METHYL ETHER," OSHA. Available at: [Link]

  • Carl ROTH, "Safety Data Sheet: 3-Aminophenol," Carl ROTH. Available at: [Link]

  • Loba Chemie, "3-AMINOPHENOL EXTRA PURE MSDS," Loba Chemie. Available at: [Link]

  • M. D. Piotrowska et al., "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates," Molecules, 25(21), 5049 (2020). Available at: [Link]

  • T. Oshima et al., "Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety," Chemical & Pharmaceutical Bulletin, 47(1), 28-36 (1999). Available at: [Link]

Sources

An In-Depth Technical Guide to 3-(Methoxymethoxy)aniline and its Core Structural Analog, 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among these, substituted anilines containing alkoxy groups are of particular interest due to their versatile reactivity and presence in numerous biologically active molecules. This guide provides a comprehensive technical overview of the chemical landscape surrounding 3-(methoxymethoxy)aniline.

Initial searches for a specific compound with the name "this compound" do not yield a readily available, commercial chemical with a registered CAS number. This suggests that this specific compound is likely a synthetic intermediate rather than a common starting material. However, the structurally related and well-characterized compound, 3-methoxyaniline (also known as m-anisidine), serves as an excellent and highly relevant proxy for understanding the chemical behavior and potential applications of this class of molecules.

Furthermore, the "methoxymethoxy" (MOM) group is a well-known protecting group in organic synthesis, particularly for hydroxyl functionalities. Its presence on an aniline derivative strongly implies a synthetic context, which is of great interest to our target audience.

This guide will therefore be structured as follows:

  • Clarification of Related Structures : A brief overview of commercially available, structurally similar compounds.

  • In-Depth Analysis of 3-Methoxyaniline (m-Anisidine) : A comprehensive examination of its properties, synthesis, and applications.

  • The Role of the Methoxymethoxy (MOM) Protecting Group : A detailed discussion on the strategic use of the MOM group in the synthesis of complex molecules, which is the likely context for interest in this compound.

Part 1: Clarification of Related Structures

While "this compound" is not a cataloged compound, a related structure, 3-(methoxymethyl)aniline , is commercially available.

  • 3-(Methoxymethyl)aniline :

    • CAS Number : 53473-83-9[1][2]

    • Molecular Formula : C₈H₁₁NO[2]

    • Appearance : Light yellow to yellow liquid[1][2]

    • Storage : 2-8°C, protected from light[1][2]

It is crucial for the researcher to distinguish between the "methoxymethyl" (-CH₂OCH₃) and "methoxymethoxy" (-OCH₂OCH₃) functional groups, as their chemical properties and synthetic utility differ.

Part 2: In-Depth Analysis of 3-Methoxyaniline (m-Anisidine)

As the closest well-documented analog, 3-methoxyaniline provides a solid foundation for understanding the chemical and physical properties that would be expected of this compound.

Core Properties of 3-Methoxyaniline
PropertyValueSource(s)
CAS Number 536-90-3[3][4][5]
Molecular Formula C₇H₉NO[3][5]
Molecular Weight 123.155 g/mol [3][4]
Appearance Pale yellow oily liquid[4]
Melting Point < 0 °C[4]
Boiling Point 251 °C[4]
Density 1.096 g/mL at 20 °C[4]
Refractive Index 1.5794[4]
Solubility Soluble in ethanol, diethyl ether, acetone, and benzene.[4]
Synthesis of 3-Methoxyaniline

The primary industrial synthesis of 3-methoxyaniline involves the reduction of 3-nitroanisole. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common.

Workflow for the Synthesis of 3-Methoxyaniline from 3-Nitroanisole:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3-Nitroanisole 3-Nitroanisole Reagents H₂ (gas) Pd/C or Pt catalyst Ethanol (solvent) 3-Nitroanisole->Reagents Reduction 3-Methoxyaniline 3-Methoxyaniline Reagents->3-Methoxyaniline Yields

Caption: Catalytic hydrogenation of 3-nitroanisole.

Experimental Protocol: Reduction of 3-Nitroanisole

  • Reactor Setup : A high-pressure hydrogenation vessel is charged with 3-nitroanisole and a suitable solvent, typically ethanol.

  • Catalyst Addition : A catalytic amount of palladium on carbon (Pd/C) or platinum catalyst is added to the mixture.

  • Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.

  • Work-up : The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 3-methoxyaniline.

  • Purification : The crude product can be purified by vacuum distillation to obtain high-purity 3-methoxyaniline.

This method is highly efficient and scalable, making it suitable for industrial production.[6]

Applications in Drug Development and Organic Synthesis

3-Methoxyaniline is a versatile intermediate in the pharmaceutical industry. Its utility stems from the presence of two reactive sites: the nucleophilic amino group and the aromatic ring, which can undergo electrophilic substitution.

  • Scaffold for Bioactive Molecules : It serves as a key building block for the synthesis of a wide range of pharmaceutical compounds, including analgesics, antihistamines, and antidepressants.[6]

  • Precursor for Heterocyclic Systems : The aniline functionality is readily diazotized and can be converted into a variety of other functional groups, or it can be used in cyclization reactions to form heterocycles, which are prevalent in drug molecules.

  • Dye and Agrochemical Synthesis : Beyond pharmaceuticals, it is also used in the manufacturing of dyes and agrochemicals.[6]

Safety and Handling

3-Methoxyaniline is classified as a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity : It is considered moderately toxic upon ingestion, inhalation, or dermal contact.[6]

  • Health Effects : Prolonged exposure may lead to symptoms such as headache, dizziness, and nausea. A significant risk associated with aromatic amines is methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[6]

  • Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: The Role of the Methoxymethoxy (MOM) Protecting Group

The "methoxymethoxy" (MOM) group is a crucial tool in multi-step organic synthesis. Its primary function is to temporarily mask a reactive functional group, typically a hydroxyl group, to prevent it from interfering with reactions at other sites in the molecule.[7]

Logical Flow of a Protection-Deprotection Sequence:

G cluster_start Initial Molecule cluster_protection Protection Step cluster_protected Protected Intermediate cluster_reaction Further Synthesis cluster_deprotection Deprotection Step cluster_final Final Product Molecule_OH Molecule with -OH group Protection React with MOM-Cl in the presence of a base Molecule_OH->Protection Protect Molecule_OMOM Molecule with -OMOM group Protection->Molecule_OMOM Reaction Perform reactions at other sites of the molecule Molecule_OMOM->Reaction Synthesize Deprotection Treat with mild acid (e.g., HCl in THF/water) Reaction->Deprotection Deprotect Final_Product Final molecule with restored -OH group Deprotection->Final_Product

Caption: General workflow of using a protecting group.

Protection of Hydroxyl Groups

The MOM group is particularly useful for protecting phenols. In the context of our topic, a researcher might be interested in synthesizing a derivative of 3-aminophenol. To selectively perform reactions on the amino group or the aromatic ring without affecting the phenolic hydroxyl group, the hydroxyl group would first be protected as a MOM ether.

Experimental Protocol: MOM Protection of a Phenol

  • Setup : The phenolic compound is dissolved in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to deprotonate the phenol.

  • MOM-Cl Addition : Methoxymethyl chloride (MOM-Cl) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C).

  • Reaction Monitoring : The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up : The reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification : The crude product is purified by column chromatography to yield the pure MOM-protected phenol.

Deprotection of MOM Ethers

A key advantage of the MOM group is its stability to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.

Experimental Protocol: Deprotection of a MOM Ether

  • Setup : The MOM-protected compound is dissolved in a suitable solvent system, often a mixture of an organic solvent like THF or methanol and aqueous acid.

  • Acid Addition : A catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added. The reaction can also be performed with Lewis acids.

  • Reaction Monitoring : The progress of the deprotection is monitored by TLC.

  • Work-up : The reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate), and the product is extracted with an organic solvent.

  • Purification : The crude product is purified by standard methods to yield the deprotected alcohol or phenol.

The cleavage of MOM ethers is typically clean and high-yielding, making it a reliable step in a complex synthesis.[8]

Conclusion

While "this compound" itself is not a readily cataloged chemical, this guide provides a comprehensive technical overview of its core structural analog, 3-methoxyaniline, and the synthetic context in which a "methoxymethoxy" substituted aniline would be of interest. For researchers in drug development and organic synthesis, a thorough understanding of the properties of 3-methoxyaniline and the strategic application of the MOM protecting group are essential for the design and execution of complex synthetic routes. The data and protocols presented herein offer a solid foundation for further research and development in this area.

References

  • ChemSynthesis . (2025). 3-methoxyaniline. Retrieved from [Link]

  • Wikipedia . (2023). m-Anisidine. Retrieved from [Link]

  • PubChem . (n.d.). 3-(Dimethoxymethyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). MOM Ethers. Retrieved from [Link]

  • Master Organic Chemistry . (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Organic Chemistry Portal . (n.d.). Protective Groups. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chemoselective Synthesis of 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Bifunctionality in Aromatic Building Blocks

In the landscape of medicinal chemistry and materials science, aniline derivatives serve as indispensable synthons. 3-Aminophenol, with its dual nucleophilic sites—an aromatic amine and a phenolic hydroxyl group—presents a classic challenge of chemoselectivity. Unlocking its potential as a versatile intermediate often necessitates the strategic masking of one functional group to allow for the selective transformation of the other. This guide provides an in-depth, field-proven methodology for the synthesis of 3-(Methoxymethoxy)aniline, a key intermediate where the phenolic hydroxyl is selectively protected with a methoxymethyl (MOM) ether. This protection strategy is foundational for subsequent manipulations of the aniline moiety, such as amide couplings, diazotization, or nucleophilic substitutions, which would otherwise be complicated by the presence of the acidic phenol.

Strategic Considerations: The "Why" Behind the Method

The choice of a protecting group is a critical decision in multi-step synthesis, governed by factors such as ease of installation, stability across a range of reaction conditions, and facile, high-yielding removal.

  • Why the Methoxymethyl (MOM) Group? The MOM group is an acetal, which imparts significant stability under a wide array of non-acidic conditions, including exposure to strong bases, nucleophiles, and many oxidizing and reducing agents.[1][2] Its removal, however, is typically achieved under acidic hydrolysis, providing a reliable and orthogonal deprotection strategy.[1][3]

  • Achieving Chemoselectivity: The success of this synthesis hinges on the preferential O-alkylation of the hydroxyl group over the N-alkylation of the amine. This selectivity is driven by the significant difference in acidity between the phenolic proton (pKa ≈ 10) and the anilinic protons (pKa ≈ 30-35). In the presence of a suitable base, the phenol is readily deprotonated to form a highly nucleophilic phenoxide anion. The aniline nitrogen, being far less acidic, remains largely protonated and significantly less nucleophilic, thereby directing the electrophilic MOMating agent to the oxygen atom. The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial as it is strong enough to deprotonate the phenol without competing as a nucleophile.[4]

The Reaction Mechanism: A Stepwise Perspective

The protection of 3-aminophenol with chloromethyl methyl ether (MOM-Cl) proceeds through a nucleophilic substitution pathway. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, followed by the nucleophilic attack of the resulting phenoxide on the electrophilic chloromethyl methyl ether.

G A 3-Aminophenol C Phenoxide Intermediate A->C Deprotonation B DIPEA (Base) E This compound C->E Nucleophilic Attack (SN2 Pathway) D MOM-Cl F DIPEA·HCl Salt E->F Byproduct Formation

Sources

Methodological & Application

The Strategic Application of 3-(Methoxymethoxy)aniline in Medicinal Chemistry: A Guide to Synthesis and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical intermediates, 3-(Methoxymethoxy)aniline emerges as a versatile and valuable scaffold, particularly in the development of targeted therapies such as histone deacetylase (HDAC) inhibitors. This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols, mechanistic insights, and a framework for its rational utilization in drug design.

Introduction: The Utility of a Protected Aminophenol

This compound is a derivative of 3-aminophenol where the phenolic hydroxyl group is protected by a methoxymethyl (MOM) ether. This protection strategy is the cornerstone of its utility in multi-step organic synthesis. The MOM group is stable under a variety of reaction conditions, yet can be selectively removed under mild acidic conditions, allowing for the unmasking of the hydroxyl group at a desired stage in the synthetic sequence. This attribute makes this compound an ideal starting material for the synthesis of complex molecules where the free phenol or aniline functionalities might interfere with desired transformations.

The primary application of this building block lies in its role as a precursor to 4-amino-2-methoxyphenol derivatives, which are key pharmacophoric elements in a range of bioactive molecules. The ability to introduce substituents and build molecular complexity around the aniline nitrogen before revealing the phenolic hydroxyl group provides chemists with significant synthetic flexibility.

Core Application: Synthesis of Histone Deacetylase (HDAC) Inhibitors

A prominent application of this compound is in the synthesis of HDAC inhibitors, a class of anticancer agents that interfere with the function of enzymes that play a critical role in the epigenetic regulation of gene expression. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group (often a hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. The 4-amino-2-methoxyphenol moiety derived from this compound can serve as a key component of the cap group in these inhibitors.

The Rationale: Why this compound?

The causality behind employing this compound in the synthesis of HDAC inhibitors is rooted in the need for controlled, regioselective synthesis. The aniline nitrogen is a nucleophilic center that can be readily acylated or alkylated. By protecting the adjacent hydroxyl group as a MOM ether, chemists can perform reactions on the aniline moiety without the complication of competing reactions at the phenol. Once the desired molecular framework is assembled, the MOM group can be cleaved to reveal the free hydroxyl group, which may be crucial for target engagement or for modulating the physicochemical properties of the final compound.

Experimental Protocols

The following protocols provide a representative synthetic workflow for the utilization of this compound in the construction of a key intermediate for an HDAC inhibitor.

Protocol 1: N-Acylation of this compound

This protocol details the acylation of the aniline nitrogen with chloroacetyl chloride, a common step in building a linker for further functionalization.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, 2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide, can be purified by recrystallization or column chromatography on silica gel.

Reactant MW ( g/mol ) Equivalents Amount
This compound167.191.0(e.g., 5.0 g)
Chloroacetyl chloride112.941.1(e.g., 3.7 ml)
Triethylamine101.191.2(e.g., 5.0 ml)
Dichloromethane--(e.g., 50 ml)

Causality of Experimental Choices:

  • The use of an anhydrous solvent and a nitrogen atmosphere is crucial as chloroacetyl chloride is highly reactive towards water.

  • The reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize side reactions.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup with sodium bicarbonate removes any unreacted acid chloride and the hydrochloride salt of the base.

Protocol 2: Deprotection of the Methoxymethyl (MOM) Group

This protocol describes the acidic cleavage of the MOM ether to unveil the phenolic hydroxyl group.

Materials:

  • 2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide (from Protocol 1)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the MOM-protected intermediate (1.0 eq) in methanol in a round-bottom flask.

  • Add concentrated HCl (e.g., 3-5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (e.g., 50-60 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, 2-chloro-N-(3-hydroxyphenyl)acetamide.

  • The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The use of a strong acid like HCl is necessary to catalyze the hydrolysis of the acetal functionality of the MOM group.

  • Methanol is a common solvent for this transformation as it is protic and can facilitate the reaction.

  • Heating the reaction mixture accelerates the rate of deprotection.

  • Neutralization is a critical step to quench the acid and allow for the extraction of the organic product.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthetic sequence described in the protocols.

synthetic_workflow start This compound intermediate 2-chloro-N-(3-(methoxymethoxy)phenyl)acetamide start->intermediate Protocol 1: N-Acylation (Chloroacetyl chloride, TEA, DCM) final_product 2-chloro-N-(3-hydroxyphenyl)acetamide intermediate->final_product Protocol 2: MOM Deprotection (HCl, Methanol)

Caption: Synthetic pathway from this compound to a key HDAC inhibitor intermediate.

Data Presentation: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Key Functional Groups
This compoundC₈H₁₁NO₂167.19Colorless to pale yellow liquidAniline, MOM ether
2-chloro-N-(3-(methoxymethoxy)phenyl)acetamideC₁₀H₁₂ClNO₃229.66White to off-white solidAmide, MOM ether, Alkyl chloride
2-chloro-N-(3-hydroxyphenyl)acetamideC₈H₈ClNO₂185.61White to pale brown solidAmide, Phenol, Alkyl chloride

Concluding Remarks for the Research Professional

The strategic use of protecting groups is a fundamental concept in the synthesis of complex organic molecules. This compound exemplifies this principle, offering a reliable and efficient entry point for the synthesis of substituted 4-amino-2-methoxyphenol derivatives. The protocols detailed herein provide a validated workflow for the utilization of this building block in the context of HDAC inhibitor synthesis. The causality-driven explanations for the experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific synthetic targets. As the demand for novel and highly specific therapeutic agents continues to grow, the judicious application of versatile building blocks like this compound will remain a critical component of successful drug discovery programs.

References

  • General Synthesis of Amides: A relevant example of N-acylation of anilines can be found in the following article which discusses the facile amidation of chloroacetyl chloride using DBU. While the base is different, the underlying principle of N-acylation is the same. Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

  • HDAC Inhibitors: For an overview of the design and synthesis of HDAC inhibitors, which often feature substituted aniline moieties, refer to the following publication on amine-based HDAC inhibitors. This provides context for the importance of the target class. Spencer, A., et al. (2011). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 54(21), 7582-7597. [Link]

  • Preparation of Substituted Anilines: For general methods on the preparation of substituted anilines, which can be adapted for the synthesis of the starting material, see this patent on the preparation of 4-hydroxyanilines. Bayer AG. (2000). Process for preparing 4-hydroxyanilines.
  • General Information on 3-Hydroxy-4-methoxyaniline: For physicochemical data on the deprotected analog, which is the core structure of interest. PureSynth. 3-Hydroxy-4-Methoxyaniline 98.0%(GC). [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Utility of 3-(Methoxymethoxy)aniline in Synthesis

In the landscape of pharmaceutical and materials science, the synthesis of complex aromatic structures is a cornerstone of innovation. Substituted anilines are critical synthons, serving as precursors to a vast array of biologically active compounds and functional materials.[1][2][3] Among these, this compound holds a position of strategic importance. It is the protected form of 3-aminophenol, a bifunctional molecule whose phenolic hydroxyl group requires masking to prevent unwanted side reactions during the functionalization of the aromatic ring or the aniline nitrogen.

The methoxymethyl (MOM) ether is an ideal protecting group in this context; it is stable to a wide range of non-acidic reagents, including the basic and organometallic conditions frequently employed in cross-coupling chemistry, yet it can be readily removed under mild acidic conditions to unmask the phenol.[4][5] This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, offering both the theoretical underpinnings and field-proven protocols essential for researchers, scientists, and drug development professionals.[6]

The Palladium Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of these powerful transformations lies the palladium catalytic cycle. While specific intermediates and kinetics may vary, the fundamental pathway provides a crucial model for understanding and optimizing these reactions. The cycle typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The nucleophilic coupling partner displaces the halide on the palladium complex, or in the case of the Heck reaction, the olefin coordinates and inserts into the Pd-Aryl bond.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)L_n-X OxAdd->PdII_Complex Transmetal Transmetalation or Migratory Insertion PdII_Complex->Transmetal R-M Coupled_PdII Ar-Pd(II)L_n-R Transmetal->Coupled_PdII RedElim Reductive Elimination Coupled_PdII->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-nitrogen bonds.[7][8][9] In this application, this compound acts as the amine nucleophile, coupling with an aryl halide or triflate to produce diarylamine structures, which are prevalent in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[10]

Protocol: Synthesis of N-Phenyl-3-(methoxymethoxy)aniline

Principle: A palladium-catalyzed cross-coupling between this compound and bromobenzene using a specialized phosphine ligand and a strong, non-nucleophilic base.[9][10]

Materials & Reagents

Reagent/MaterialSupplierGrade
This compoundCommercial Source>98%
BromobenzeneCommercial SourceReagent Grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercial SourceCatalyst Grade
XPhosCommercial SourceLigand Grade
Sodium tert-butoxide (NaOtBu)Commercial Source>98%
TolueneCommercial SourceAnhydrous
Schlenk flask / Reaction TubeStandard Lab SupplyN/A
Magnetic Stirrer/HotplateStandard Lab SupplyN/A

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd₂(dba)₃, XPhos, and NaOtBu to flask B 2. Evacuate and backfill with N₂/Ar (3x) A->B C 3. Add anhydrous Toluene B->C D 4. Add this compound C->D E 5. Add Bromobenzene via syringe D->E F 6. Heat to 100 °C with stirring for 12-24h E->F G 7. Monitor by TLC or GC-MS F->G H 8. Cool to RT, quench with water G->H Upon completion I 9. Extract with Ethyl Acetate (3x) H->I J 10. Wash combined organics with brine I->J K 11. Dry (Na₂SO₄), filter, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Step-by-Step Methodology

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Seal the flask, and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL).

  • Substrate Addition: Add this compound (1.0 mmol) followed by bromobenzene (1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality and Trustworthiness: The use of a strong base like NaOtBu is essential for deprotonating the aniline to form the active nucleophile. The bulky XPhos ligand stabilizes the palladium center and promotes the crucial C-N bond-forming reductive elimination step. Performing the reaction under an inert atmosphere is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxidation.

Application 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming carbon-carbon bonds.[11][12][13][14] To utilize this compound in this context, it must first be converted into an aryl halide or triflate. For this protocol, we will consider the coupling of 3-bromo-1-(methoxymethoxy)benzene with an arylboronic acid. This reaction is valued for its mild conditions and the low toxicity of its boron-based reagents.[11]

Protocol: Synthesis of 3-(Methoxymethoxy)-[1,1'-biphenyl]

Principle: A palladium-catalyzed reaction between an aryl bromide (derived from our aniline of interest) and an arylboronic acid in the presence of a base.[1][12]

Materials & Reagents

Reagent/MaterialSupplierGrade
3-Bromo-1-(methoxymethoxy)benzeneSynthesized/Source>97%
Phenylboronic AcidCommercial Source>98%
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Commercial SourceCatalyst Grade
Potassium Carbonate (K₂CO₃)Commercial SourceAnhydrous
1,4-DioxaneCommercial SourceAnhydrous
WaterLab SourceDegassed, DI

Summary of Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandProvides the active Pd(0) species for the catalytic cycle.[15]
Ligand PPh₃ (if not using pre-formed catalyst)Stabilizes the Pd center and influences reaction kinetics.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[13]
Solvent System Toluene, Dioxane/H₂O, DMFSolubilizes reagents; water is often necessary to facilitate the action of the base.
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers.
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidative degradation.

Step-by-Step Methodology

  • Reagent Setup: In a round-bottom flask, combine 3-bromo-1-(methoxymethoxy)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (5 mL total).

  • Reaction: Equip the flask with a reflux condenser, place it under an inert atmosphere, and heat the mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitoring: Follow the disappearance of the aryl bromide by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product via flash chromatography.

Application 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling is the benchmark method for linking aryl halides with terminal alkynes, creating conjugated enyne systems that are valuable in materials science and as synthetic intermediates.[16][17] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[16][18]

Protocol: Synthesis of 1-(Ethynylphenyl)-3-(methoxymethoxy)benzene

Principle: A co-catalyzed coupling of 3-bromo-1-(methoxymethoxy)benzene and phenylacetylene using a palladium catalyst, a copper(I) salt, and an amine base that also serves as the solvent.[18]

Step-by-Step Methodology

  • Setup: To a Schlenk flask under an inert atmosphere, add 3-bromo-1-(methoxymethoxy)benzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous triethylamine (Et₃N, 5 mL) followed by phenylacetylene (1.1 mmol).

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture, filter it through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Final Step: Deprotection of the MOM Group

A key advantage of using this compound is the ability to easily reveal the 3-aminophenol moiety post-coupling. This is typically achieved via acidic hydrolysis.[5]

Protocol: Acidic Hydrolysis of a MOM-Protected Product

  • Dissolution: Dissolve the MOM-protected compound (1.0 mmol) in methanol (10 mL).

  • Acidification: Add concentrated hydrochloric acid (0.5 mL) dropwise with stirring.

  • Reaction: Stir the solution at room temperature for 1-4 hours. The reaction can be gently warmed (40 °C) to accelerate cleavage if necessary.[4]

  • Monitoring: Monitor the deprotection by TLC until the starting material is absent.

  • Workup: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 3-substituted aminophenol.

Caution: The MOM protecting group can be sensitive to some Lewis acids or strongly acidic conditions that might be encountered during chromatography or other transformations.[19][20] The stability should be considered when planning a multi-step synthesis.

References

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkat USA. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Retrieved from [Link]

  • RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • ResearchGate. (n.d.). Palladium-Catalysed Sonogashira Reactions of 16-(Hydroxymethylidene)-3-methoxy-α-estrone. Retrieved from [Link]

  • LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl3-N,N-dimethylaniline. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Blogger. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

Sources

Scale-up synthesis of derivatives from 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of Derivatives from 3-(Methoxymethoxy)aniline

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of derivatives from this compound, a critical starting material in the synthesis of pharmaceuticals and other high-value chemical entities. The methoxymethyl (MOM) ether serves as an effective protecting group for the phenolic hydroxyl, allowing for selective transformations at the aniline nitrogen. This document details key considerations for process development, a robust, step-by-step protocol for the gram-scale synthesis of an acetylated derivative, and the subsequent deprotection to yield the corresponding aminophenol. Emphasis is placed on safety, scalability, and analytical validation to ensure a reproducible and reliable process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Substituted anilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical industry.[1] this compound is a bifunctional reagent of particular interest, offering a nucleophilic amino group and a protected phenol. The methoxymethyl (MOM) group provides robust protection for the hydroxyl functionality under a variety of reaction conditions, yet can be removed under relatively mild acidic conditions.[2] This allows for selective reactions at the amino group, such as acylation, alkylation, and diazotization, making it a versatile intermediate for constructing complex molecules.[3]

The transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges.[4] Issues such as heat transfer, reagent addition rates, and changes in reaction kinetics must be carefully managed to ensure safety, consistency, and high yield.[5] This guide aims to provide both the theoretical underpinning and the practical, field-proven protocols necessary for the successful scale-up of reactions involving this important synthetic intermediate.

Process Development and Scale-Up Considerations

Scaling a synthetic route requires a thorough understanding of the chemical transformation and potential hazards. A systematic approach to process development is crucial for a safe and efficient scale-up.

Reaction Kinetics and Thermal Safety

Many reactions involving anilines, such as acylation with acid chlorides or anhydrides, are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid temperature increase, solvent boiling, and potentially a runaway reaction.[4]

  • Causality: The rate of heat generation can exceed the rate of heat removal, leading to a thermal runaway.

  • Experimental Choice: Employ a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise or via a syringe pump to control the reaction rate and temperature.

Reagent and Solvent Selection

The choice of reagents and solvents for a large-scale reaction is dictated by factors beyond reaction compatibility, including cost, safety, and environmental impact.

  • Reagents: While reagents like acetyl chloride are effective on a lab scale, the handling of large quantities of this corrosive and moisture-sensitive material can be hazardous. Acetic anhydride is often a safer and more cost-effective alternative for large-scale acetylations.

  • Solvents: Solvents with higher boiling points and flash points are generally preferred for scale-up to minimize fire hazards. Additionally, the ease of solvent recovery and disposal are important considerations. Toluene, for example, can be a suitable solvent for some aniline reactions and allows for the removal of water azeotropically if needed.[6]

Work-up and Purification

Liquid-liquid extractions, straightforward on a small scale, can become cumbersome and generate large volumes of aqueous waste at scale.

  • Experimental Choice: Whenever possible, favor product isolation via precipitation or crystallization directly from the reaction mixture. This minimizes solvent usage and simplifies the isolation process.

  • Purification: While column chromatography is a powerful tool for purification, it is often not economically viable for large-scale production. Recrystallization is the preferred method for purifying solid products at scale, as it is generally more cost-effective and scalable.

Detailed Application Protocol: Two-Step Synthesis of N-(3-Hydroxyphenyl)acetamide

This section provides a detailed, two-step protocol for the synthesis of N-(3-hydroxyphenyl)acetamide, a key intermediate in the production of various pharmaceuticals, starting from this compound.

Part A: Scale-Up Acetylation of this compound

This protocol details the N-acetylation of this compound to form N-[3-(methoxymethoxy)phenyl]acetamide.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesEquivalents
This compound90359-45-8153.1850.0 g0.3261.0
Acetic Anhydride108-24-7102.0936.7 g (34.0 mL)0.3591.1
Pyridine110-86-179.1028.5 g (29.1 mL)0.3601.1
Ethyl Acetate141-78-688.11500 mL--
Deionized Water7732-18-518.02As needed--
Saturated Sodium Bicarbonate--As needed--
Brine--As needed--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--
  • Equipment: 1 L three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, dropping funnel, condenser, nitrogen inlet, and a temperature probe.

Experimental Protocol

  • Reactor Setup: Assemble the reactor system and ensure it is dry. Purge the system with nitrogen.

  • Charging Reagents: To the reactor, add this compound (50.0 g, 0.326 mol) and ethyl acetate (500 mL). Begin stirring to ensure complete dissolution.

  • Addition of Base: Add pyridine (28.5 g, 0.360 mol) to the stirred solution.

  • Controlled Acetylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add acetic anhydride (36.7 g, 0.359 mol) dropwise via the dropping funnel over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding 200 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford N-[3-(methoxymethoxy)phenyl]acetamide as a crystalline solid.

  • Expected Yield: 85-95%

  • Purity (by HPLC): >98%

Part B: Scale-Up Deprotection of the MOM Group

This protocol details the acidic hydrolysis of the MOM ether to yield the final product, N-(3-hydroxyphenyl)acetamide.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
N-[3-(methoxymethoxy)phenyl]acetamide98960-06-6195.2250.0 g0.256
Methanol67-56-132.04250 mL-
Concentrated Hydrochloric Acid (37%)7647-01-036.4650 mL~0.6 mol
  • Equipment: 1 L reactor setup as described in Part A.

Experimental Protocol

  • Dissolution: In the reactor, dissolve N-[3-(methoxymethoxy)phenyl]acetamide (50.0 g, 0.256 mol) in methanol (250 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid (50 mL) to the stirred solution. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to a gentle reflux (around 60-65 °C) for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or HPLC until the starting material is consumed.[2]

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Precipitation: To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (2 x 50 mL) and dry the product under vacuum at 50-60 °C to a constant weight.

  • Expected Yield: 90-98%

  • Purity (by HPLC): >99%

Visualization of the Synthetic Workflow

G cluster_0 Part A: Acetylation cluster_1 Part B: Deprotection start_A Charge this compound and Ethyl Acetate add_pyridine Add Pyridine start_A->add_pyridine cool Cool to 0-5 °C add_pyridine->cool add_anhydride Controlled Addition of Acetic Anhydride cool->add_anhydride react_A React at Room Temp add_anhydride->react_A workup_A Aqueous Work-up and Extraction react_A->workup_A purify_A Recrystallization workup_A->purify_A product_A N-[3-(methoxymethoxy)phenyl]acetamide purify_A->product_A start_B Dissolve MOM-protected Intermediate in Methanol product_A->start_B Proceed to Deprotection add_hcl Add Conc. HCl start_B->add_hcl react_B Reflux add_hcl->react_B strip_B Remove Methanol react_B->strip_B neutralize Neutralize and Precipitate strip_B->neutralize isolate_B Filter and Dry neutralize->isolate_B product_B N-(3-Hydroxyphenyl)acetamide isolate_B->product_B

Caption: Workflow for the two-step synthesis of N-(3-Hydroxyphenyl)acetamide.

Safety and Hazard Analysis

Scaling up chemical reactions inherently increases risk.[4] A thorough hazard analysis is mandatory.

  • Aniline Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[7][8] They are also suspected carcinogens. Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Corrosive Reagents: Acetic anhydride and concentrated hydrochloric acid are highly corrosive. Handle with extreme care, using appropriate PPE. Ensure an emergency shower and eyewash station are readily accessible.

  • MOM Group Deprotection Hazard: When using MOM-Cl for protection, there is a risk of forming the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[9] While this protocol does not use MOM-Cl, it is a critical consideration for the overall synthetic strategy. During acidic deprotection, ensure adequate ventilation to handle any volatile byproducts.

  • Waste Disposal: The aqueous washes from the work-up will be acidic or basic and contain residual organic compounds. Neutralize the waste streams before sending them for appropriate chemical waste disposal.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the intermediate and final product.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.[10]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Other Recommended Analytical Methods:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups and confirm the conversion (e.g., disappearance of the N-H stretch from the starting aniline and appearance of the amide carbonyl).

G cluster_analysis Analytical QC start Starting Material (this compound) reaction Acetylation Reaction start->reaction HPLC HPLC (Purity) start->HPLC NMR NMR (Structure) start->NMR MS MS (Mass) start->MS intermediate Intermediate (N-[3-(methoxymethoxy)phenyl]acetamide) reaction->intermediate deprotection Deprotection Reaction intermediate->deprotection intermediate->HPLC intermediate->NMR intermediate->MS final_product Final Product (N-(3-Hydroxyphenyl)acetamide) deprotection->final_product final_product->HPLC final_product->NMR final_product->MS

Caption: Analytical quality control points in the synthetic process.

References

  • Vertex AI Search. (n.d.). Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline.
  • Valtera, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1494-1497. DOI:10.1039/C9CC09497K.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • BenchChem. (n.d.). Synthesis routes of 3,5-Dimethoxyaniline.
  • Bentham Science. (2021). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening, 24(2).
  • BenchChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)aniline.
  • Reddit. (2024). MOM Deprotection. r/OrganicChemistry.
  • Wikipedia. (n.d.). Aniline. Retrieved February 7, 2026, from [Link]

  • GOV.UK. (n.d.). Aniline - Incident management.
  • HBM4EU. (n.d.). Aniline family.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • University of Illinois, Division of Research Safety. (2019). Scale-up Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Applications of Aniline in Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.

Sources

Strategic Utilization of 3-(Methoxymethoxy)aniline for High-Triplet Energy OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OLED-2024-08

Executive Summary

3-(Methoxymethoxy)aniline (3-MOM-aniline) is a critical, high-utility intermediate for the synthesis of advanced Organic Light Emitting Diode (OLED) materials. Its structural significance lies in the meta-positioning of the amino group relative to the protected phenol. This specific geometry allows for the construction of Hole Transport Materials (HTMs) and Host Materials that break effective


-conjugation, thereby preserving high Triplet Energy (

) levels essential for Phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.

This guide provides a comprehensive workflow for synthesizing, handling, and utilizing 3-MOM-aniline to build cross-linkable or solution-processable OLED layers.

Strategic Rationale: The "Meta" Advantage

In high-efficiency OLEDs, preventing the back-transfer of energy from the emitter to the host is paramount. This requires the host material to have a higher


 than the emitter.
  • Conjugation Break: Para-linkages extend conjugation, lowering

    
    . Meta-linkages (facilitated by 3-MOM-aniline) interrupt delocalization, confining the excited state and maintaining high 
    
    
    
    (> 2.8 eV).
  • Orthogonal Functionalization: The MOM (Methoxymethyl) group serves as a robust protecting group for the phenol during basic C-N coupling reactions (Buchwald-Hartwig) but can be selectively removed under mild acidic conditions to reveal a hydroxyl group. This hydroxyl group acts as an anchor for cross-linking moieties (e.g., styrenes, oxetanes), enabling the formation of solvent-resistant films for multilayer solution processing.

Chemical Safety & Handling

  • MOM-Cl Warning: The synthesis of 3-MOM-aniline often involves Chloromethyl methyl ether (MOM-Cl), a known human carcinogen. All reactions involving MOM-Cl must be performed in a closed system or a high-performance fume hood with appropriate scrubbing.

  • Stability: 3-MOM-aniline is stable under basic conditions (ideal for Pd-catalyzed amination) but sensitive to strong acids. Store under inert atmosphere at 2-8°C to prevent oxidation of the amine.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective protection of the phenolic hydroxyl group of 3-aminophenol.

Reagents:

  • 3-Aminophenol (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Cool to 0°C under

    
     flow.
    
  • Dissolution: Charge flask with 3-aminophenol (10.9 g, 100 mmol) and DIPEA (43.5 mL, 250 mmol) in DCM (200 mL). Stir until fully dissolved.

  • Addition: Add MOM-Cl (8.36 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (30% EtOAc/Hexanes). The spot for 3-aminophenol (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Cool to 0°C. Quench carefully with saturated

    
     (aq).
    
  • Workup: Extract aqueous layer with DCM (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (

    
    , Hexane/EtOAc gradient 9:1 to 7:3).
    
    • Yield Target: >85% as a pale yellow oil.

Protocol B: Core Construction via Buchwald-Hartwig Amination

Objective: Coupling 3-MOM-aniline with an aryl halide to form a Hole Transport core.

Reagents:

  • Aryl Bromide (e.g., 4,4'-Dibromobiphenyl) (1.0 eq)

  • This compound (2.2 eq)

  • 
     (2 mol%)
    
  • Tri-tert-butylphosphine (

    
    ) (4 mol%) or XPhos
    
  • Sodium tert-butoxide (

    
    ) (3.0 eq)
    
  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Deoxygenation: Sparge anhydrous Toluene with Argon for 30 minutes. Oxygen is a poison to the Pd(0) catalyst.

  • Catalyst Pre-mix: In a glovebox or under Argon counter-flow, mix

    
     and ligand in a small vial with toluene. Stir for 10 mins to form the active catalytic species (color change often observed).
    
  • Reaction Assembly: In a Schlenk flask, combine Aryl Bromide, 3-MOM-aniline, and

    
    . Add the catalyst solution via cannula.
    
  • Heating: Heat to 100°C for 12-24 hours.

    • Mechanism Check: The MOM group is stable to

      
      . If the group cleaves, the phenol will poison the catalyst. Ensure reagents are acid-free.
      
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate filtrate.

  • Purification: Recrystallization from Toluene/Hexane is preferred for OLED materials to achieve >99.9% purity (HPLC).

Protocol C: Deprotection & Functionalization

Objective: Removal of MOM group to reveal the hydroxyl anchor.

Reagents:

  • Precursor from Protocol B

  • 6M HCl (aq) or Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF) / Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Dissolve the MOM-protected core in THF/IPA (1:1).

  • Acidolysis: Add 6M HCl (5 eq relative to MOM groups) dropwise.

  • Heating: Heat to 60°C for 2-4 hours.

    • Monitoring: The reaction is complete when the lipophilic MOM-protected spot disappears on TLC.

  • Neutralization: Carefully neutralize with

    
     to pH 7.
    
  • Isolation: Extract with EtOAc. The product (polyphenol) will be more polar.

  • Application: The resulting free phenol can now be reacted with 4-vinylbenzyl chloride (styrene functionalization) to create a cross-linkable HTM monomer.

Data & Visualization

Table 1: Comparative Protecting Group Stability in OLED Synthesis
Protecting GroupBase Stability (Buchwald)Acid Stability (Workup)Deprotection Cond.Suitability for 3-Aminophenol
MOM (Methoxymethyl) High Low Dilute HCl / mild heat Excellent
Acetyl (Ac)Low (Cleaves w/ alkoxides)HighBase hydrolysisPoor (Interferes w/ Coupling)
TBDMS (Silyl)ModerateLowFluoride (TBAF)Good (but sterically bulky)
Benzyl (Bn)HighHighHydrogenation (

)
Moderate (Hard to remove if core is sensitive)
Figure 1: Synthetic Workflow for Cross-Linkable OLED Materials

This diagram illustrates the flow from raw material to device integration, highlighting the strategic role of the MOM group.

OLED_Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Core Synthesis Start 3-Aminophenol Protect MOM Protection (Protocol A) Start->Protect MOM-Cl, DIPEA Intermediate 3-MOM-Aniline Protect->Intermediate Yield >85% Coupling Pd-Cat Coupling (Protocol B) Intermediate->Coupling Ar-Br, Pd(0) Core MOM-Protected HTM Core Coupling->Core C-N Bond Formation Deprotect Acid Deprotection (Protocol C) Core->Deprotect HCl/IPA Phenol Free Phenol HTM Deprotect->Phenol -MOM Crosslink Cross-linking (Device Fabrication) Phenol->Crosslink Thermal/UV Curing

Caption: Workflow converting 3-aminophenol to a cross-linkable OLED transport layer via MOM protection.

Figure 2: Meta-Linkage Effect on Triplet Energy

Visualizing why the 3-position (meta) is chosen over the 4-position (para).

Triplet_Energy Para Para-Linkage (4-position) Effect_P Extended Conjugation Low Triplet Energy (ET) Para->Effect_P Meta Meta-Linkage (3-position) Effect_M Interrupted Conjugation High Triplet Energy (ET) Meta->Effect_M Result_P TADF/Phos Quenching (Lower Efficiency) Effect_P->Result_P Result_M Exciton Confinement (High Efficiency) Effect_M->Result_M

Caption: Impact of substitution position on electronic conjugation and resulting device efficiency.

References

  • MOM Group Stability & Deprotection

    • Organic Chemistry Portal.[1] "MOM Ethers - Stability and Deprotection."[1]

  • Meta-Linkage Strategy in OLEDs

    • Materials Chemistry Frontiers.
  • High Triplet Energy Host Design

    • Frontiers in Chemistry. "High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach."
  • MOM Deprotection Protocol (HCl/IPA)

    • ResearchGate.[2] "A Simple and Highly Efficient Deprotecting Method for Methoxymethyl Ethers."[1][3]

Sources

Buchwald-Hartwig amination using 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination using 3-(Methoxymethoxy)aniline [1]

Abstract & Strategic Context

This compound (CAS: 135231-69-7) serves as a critical "masked" scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Pazopanib analogs) where a phenolic hydroxyl group is required in the final molecule but must remain inert during intermediate steps.[1]

The methoxymethyl (MOM) ether is the protecting group of choice here because it is orthogonal to the Buchwald-Hartwig conditions: it is robustly stable against the strong bases (NaOtBu, Cs₂CO₃) and palladium catalysts used in amination, yet it can be cleaved quantitatively under mild acidic conditions (e.g., HCl/IPA or TFA) post-coupling.[1]

Scope of this Guide: This note details the mono-arylation of this compound with aryl halides. Unlike generic protocols, this guide prioritizes selectivity (preventing bis-arylation of the primary amine) and reproducibility using Generation 3/4 Palladium Precatalysts.[1]

Mechanistic Framework & Causality[1]

To ensure success, one must understand the interaction between the substrate and the catalytic cycle.

Ligand Selection: The "Primary Amine" Problem

The primary challenge with this compound is bis-arylation .[1] Once the first aryl group is attached, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to double addition.[1]

  • Recommendation: Use BrettPhos or RuPhos .[1] These bulky, dialkylbiarylphosphine ligands create a steric environment around the Pd center that disfavors the coordination of the bulkier secondary amine product, thereby enforcing mono-arylation.

Base Compatibility
  • The MOM Group: Stable up to pH 14.

  • Standard Base: NaOtBu (Sodium tert-butoxide) is the gold standard for speed.[1]

  • Sensitive Partners: If your aryl halide coupling partner contains base-sensitive groups (esters, nitriles, nitro), switch to Cs₂CO₃ or K₃PO₄ in 1,4-dioxane or t-Amyl alcohol.[1]

The Catalytic Cycle (Visualized)

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (MOM-Aniline enters) OxAdd->AmineCoord + 3-(MOM)aniline Deprot Deprotonation (Base removes HX) AmineCoord->Deprot + NaOtBu/Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product Product: N-Aryl-3-(MOM)aniline RedElim->Product Release

Figure 1: The Buchwald-Hartwig catalytic cycle.[1][2] Note that the steric bulk of the ligand (L) is critical at the Reductive Elimination step to prevent the product from re-entering the cycle.[1]

Experimental Protocol

System: Pd G4 Precatalyst / BrettPhos Scale: 1.0 mmol (Representative)[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Amount (1 mmol scale)Notes
Aryl Bromide Electrophile1.0MW dependentIf using Aryl Chloride, run at 100°C.
3-(MOM)aniline Nucleophile1.2184 mgSlight excess ensures complete consumption of halide.[1]
BrettPhos Pd G4 Catalyst0.0218 mg (2 mol%)Air-stable precatalyst.[1] Ensures accurate Pd:L ratio.
NaOtBu Base1.4135 mgStore in desiccator. Moisture kills reaction.[1]
1,4-Dioxane Solvent--2.0 mL (0.5 M)Anhydrous, degassed.[1]
Step-by-Step Methodology
  • Preparation (Benchtop):

    • To a reaction vial (4 mL or 8 mL) equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 3-(MOM)aniline (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (2 mol%).[1]

    • Note: If the aryl halide is a liquid, add it after the solvent in step 3.[1]

  • Inert Atmosphere (Crucial):

    • Cap the vial with a septum cap (PTFE lined).[1][2]

    • Evacuate the vial via needle/vacuum line and backfill with Argon or Nitrogen. Repeat this cycle 3 times .

    • Why? Although the G4 precatalyst is air-stable, the active Pd(0) species generated in situ and the aniline substrate are sensitive to oxidation at high temperatures.[1]

  • Solvent Addition:

    • Syringe in anhydrous 1,4-Dioxane (or Toluene) under the inert gas stream.[1]

    • If the aryl halide is liquid, add it now via microliter syringe.[1]

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 80 °C .

    • Stir vigorously (800+ rpm). Poor stirring is a common cause of failure in heterogeneous mixtures (due to insoluble base).[1]

    • Monitor by HPLC or TLC after 2 hours.[1] Most reactions complete within 2–6 hours.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (5 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.[1]

    • Concentrate the filtrate.[2][3]

    • Purification: Flash chromatography (Hexanes/EtOAc).[1] The MOM group adds slight polarity; the product is usually distinct from the starting aniline.

Optimization & Troubleshooting Workflow

If the standard protocol fails, follow this logic tree to diagnose the issue.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv BisAryl Bis-Arylation (Double addition) Start->BisAryl Dehal Dehalogenation (Ar-H formed) Start->Dehal Success High Yield (>85%) Start->Success Sol_Temp Increase Temp to 100°C or Switch to t-Amyl Alcohol LowConv->Sol_Temp If catalyst active Sol_Cat Increase Catalyst to 4-5 mol% LowConv->Sol_Cat If catalyst dies Sol_Ligand Switch Ligand: BrettPhos -> RuPhos BisAryl->Sol_Ligand Need more steric bulk Sol_Solv Use Non-Polar Solvent (Toluene) Dehal->Sol_Solv Solvent H-atom abstraction?

Figure 2: Decision matrix for optimizing the coupling of MOM-protected anilines.

Post-Coupling: MOM Deprotection

To reveal the phenol (e.g., for subsequent etherification or hydrogen bonding interactions), use one of the following methods:

  • Standard (HCl/IPA): Dissolve crude coupling product in Isopropanol. Add 6M HCl (aq) or 4M HCl in Dioxane (5 equiv). Heat to 50 °C for 1 hour. Neutralize with NaHCO₃.[1]

  • Sensitive Substrates (TFA): Dissolve in DCM. Add TFA (10% v/v) at 0 °C. Stir for 30 mins.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013).[1] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5] Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society.[2]

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Strategic Synthesis of EGFR Kinase Inhibitors: Utilizing 3-(Methoxymethoxy)aniline as a Pivotal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor discovery, the 3-substituted aniline moiety is a "privileged structure," forming the core pharmacophore of blockbuster drugs like Gefitinib (Iressa) and Erlotinib (Tarceva). The synthesis of these molecules often faces a critical chemoselectivity challenge: the need to differentiate the aniline nitrogen (required for core coupling) from the phenolic oxygen (required for pharmacokinetic tailoring via solubilizing tails).

3-(Methoxymethoxy)aniline (3-MOM-aniline) serves as an ideal orthogonal intermediate for this purpose. The methoxymethyl (MOM) group acts as a robust mask for the phenol, stable against the nucleophilic aromatic substitution (


) conditions used to assemble the quinazoline core, yet readily cleavable under specific acidic conditions that leave the heterocycle intact.

This Application Note details a validated protocol for synthesizing a Gefitinib-like EGFR inhibitor analog, demonstrating the "Protect-Couple-Deprotect-Diversify" strategy that is essential for modern lead optimization.

Strategic Workflow Visualization

The following diagram illustrates the critical path from the starting material to a bioactive kinase inhibitor, highlighting the orthogonal stability of the MOM group.

G Start This compound (Starting Material) Intermediate MOM-Protected Kinase Inhibitor Core Start->Intermediate S_NAr Coupling (iPrOH, Reflux) Core 4-Chloro-6,7-dimethoxyquinazoline (Electrophile) Core->Intermediate Deprotection Acidic Cleavage (HCl/MeOH) Intermediate->Deprotection Phenol Unmasked Phenol Intermediate Deprotection->Phenol MOM Removal Diversification Alkylation (Solubilizing Tail) Phenol->Diversification Final Bioactive EGFR Inhibitor (Gefitinib Analog) Diversification->Final Late-Stage Functionalization

Figure 1: Strategic "Protect-Couple-Deprotect-Diversify" workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Module A: Construction of the Quinazoline Core ( Coupling)

The first step involves coupling the 3-MOM-aniline with a 4-chloroquinazoline core. This reaction relies on the nucleophilicity of the aniline nitrogen. The MOM group is critical here as it prevents side-reactions at the oxygen and maintains solubility.

Reagents:

  • This compound (1.0 equiv)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Isopropanol (iPrOH) (anhydrous)

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-6,7-dimethoxyquinazoline (5.0 mmol) in anhydrous iPrOH (25 mL).

  • Addition: Add this compound (5.0 mmol) in one portion. The aniline is usually a liquid or low-melting solid; if viscous, dilute with a minimal amount of iPrOH before addition.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under an argon atmosphere.

    • Mechanism Note: As the reaction proceeds, HCl is generated, protonating the product and often causing it to precipitate as a hydrochloride salt. This precipitation drives the equilibrium forward.

  • Monitoring: Monitor by TLC (DCM/MeOH 95:5) or LC-MS. Reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate.[1] Wash the filter cake with cold iPrOH (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Yield: Dry the solid under vacuum. Typical yields range from 85-95%.

Module B: Chemoselective MOM Deprotection

The MOM group must be removed to reveal the phenol for further functionalization. While MOM ethers are stable to base, they are sensitive to acid.[2] However, the quinazoline ring is basic (pKa ~5), so the product will be isolated as a salt unless neutralized.

Reagents:

  • 4 M HCl in Dioxane or concentrated HCl

  • Methanol (MeOH)

  • Ammonium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    )

Protocol:

  • Dissolution: Suspend the MOM-protected intermediate (2.0 mmol) in MeOH (10 mL).

  • Acidolysis: Add 4 M HCl in Dioxane (2 mL, excess) or 5 drops of conc. HCl. Stir at room temperature.

    • Optimization: If solubility is poor, heat mildly to 40°C.

  • Completion: Monitor by LC-MS. The mass shift will be -44 Da (loss of

    
     + H). Reaction time is typically 1-3 hours.
    
  • Neutralization (Critical): The deprotection generates the hydrochloride salt. To isolate the reactive phenol:

    • Concentrate the solvent in vacuo.

    • Resuspend the residue in water/ice.

    • Adjust pH to ~8 using saturated

      
       or dilute 
      
      
      
      . The free base phenol will precipitate.
  • Isolation: Filter the solid, wash with water, and dry.[3]

Module C: Late-Stage Diversification (Etherification)

This step mimics the synthesis of Gefitinib, installing a morpholine side chain to improve water solubility and bioavailability.

Reagents:

  • Unmasked Phenol Intermediate (from Module B)

  • 4-(3-Chloropropyl)morpholine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • DMF (Dimethylformamide)

Protocol:

  • Setup: Dissolve the phenol intermediate (1.0 mmol) in dry DMF (5 mL).

  • Base Activation: Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 4-(3-chloropropyl)morpholine (1.2 mmol).

    • Note: Sodium iodide (0.1 equiv) can be added as a catalyst (Finkelstein reaction) to accelerate the substitution if the chloride is sluggish.

  • Reaction: Heat to 60-80°C for 4-6 hours.

  • Workup: Pour the reaction mixture into ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH/TEA gradient) is usually required to obtain the pure bioactive compound.

Quantitative Performance Data

The following table summarizes typical yields and conditions observed when applying this workflow to standard kinase inhibitor scaffolds.

Reaction StepReagents/ConditionsTypical YieldCritical Quality Attribute (CQA)

Coupling
iPrOH, Reflux, 3 h88-95%Purity of precipitate (removes unreacted aniline)
MOM Deprotection 4M HCl/Dioxane, MeOH, RT90-98%Complete removal of MOM; avoid hydrolysis of quinazoline
Etherification

, DMF, 80°C
65-80%Regioselectivity (O-alkylation vs N-alkylation)

Troubleshooting & Expert Insights

"The Solubility Trap"

Issue: During the


 coupling (Module A), the product precipitates as a gummy solid rather than a filterable powder.
Solution:  This often happens if the reaction is too concentrated. Add more iPrOH (dilute to 0.1 M) and sonicate the flask while hot. If the gum persists, add a small amount of EtOH to solubilize impurities, then cool slowly.
"The Deprotection Stall"

Issue: MOM removal is incomplete after 4 hours. Insight: The quinazoline nitrogen can buffer the acid. Ensure you have added enough acid to protonate both the quinazoline ring and the acetal oxygen of the MOM group. A large excess (5-10 equiv) of HCl is often necessary.

"Regioselectivity in Alkylation"

Issue: Alkylation occurring at the quinazoline nitrogen instead of the phenol. Validation: Use


 rather than stronger bases like NaH. The phenoxide is a softer nucleophile and 

in DMF provides the optimal "loose ion pair" for O-alkylation.

References

  • MOM Group Stability & Deprotection

    • Protective Groups in Organic Synthesis (Green & Wuts). The definitive guide on MOM ether stability and cleavage conditions.
  • Quinazoline Synthesis (

    
     Methodology): 
    
    • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. This paper details the solvent effects and kinetics of the aniline coupling.
  • Kinase Inhibitor Design (Gefitinib Analogs)

    • Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles. Discusses the structure-activity relationship (SAR) of 3-substituted anilines in kinase pockets.
  • 3-(Methoxymethoxy)

    • PubChem Compound Summary: this compound.

Sources

Troubleshooting & Optimization

How to improve the regioselectivity of reactions with 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(methoxymethoxy)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective control in reactions involving this versatile synthetic intermediate. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address common challenges encountered during synthesis.

Understanding the Challenge: The Regiochemistry of this compound

This compound presents a unique regioselectivity challenge due to the presence of two powerful, activating, ortho, para-directing groups on the aromatic ring. The amine (-NH₂) at C1 and the methoxymethoxy (-OMOM) group at C3 synergistically activate the ring towards electrophilic aromatic substitution (EAS).

  • Amine (-NH₂) at C1: Directs electrophiles to positions 2, 4, and 6.

  • Methoxymethoxy (-OMOM) at C3: Directs electrophiles to positions 2, 4, and 6.

This confluence of directing effects strongly activates positions 2, 4, and 6, often leading to a mixture of isomers and, due to the high nucleophilicity of the ring, a significant risk of poly-substitution. The key to successful synthesis is to modulate these directing effects to favor a single constitutional isomer.

Caption: Competing directing effects in this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My electrophilic substitution reaction (e.g., halogenation, acylation) is yielding a mixture of 2-, 4-, and 6-substituted isomers. How can I achieve selectivity for the C4 position?

Answer: This is the most common issue and arises from the competing electronic activation at all three ortho/para positions. To favor the C4 position (para to the amine), the most effective strategy is to introduce steric hindrance around the amine group, thereby disfavoring attack at the adjacent C2 and C6 positions.

Core Strategy: N-Protection with a Bulky Group

By converting the primary amine to a sterically demanding secondary amide, such as a pivalamide (-NHCOtBu) or a benzamide, you create a bulky substituent that physically blocks electrophilic attack at the C2 and C6 positions. The electronic character of the acyl group is still ortho, para-directing, but the steric bulk makes the C4 position the only accessible site for most electrophiles.

Workflow for C4-Selective Substitution

G start_node start_node process_node process_node decision_node decision_node result_node result_node A Start: 3-(MOM)aniline B Step 1: N-Protection (e.g., Pivaloyl Chloride, Pyridine) A->B C Intermediate: N-Pivaloyl-3-(MOM)aniline B->C D Step 2: Electrophilic Aromatic Substitution (e.g., NBS, CCl4) C->D E Product: C4-Substituted Intermediate D->E F Step 3: Deprotection (e.g., Strong Acid/Base Hydrolysis) E->F G Final Product: 4-substituted-3-(MOM)aniline F->G

Caption: Workflow for achieving C4 regioselectivity via N-protection.

Recommended Protocol: C4-Bromination

  • Protection: Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of pivaloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material. Perform an aqueous workup to isolate the N-pivaloyl protected aniline.

  • Bromination: Dissolve the protected aniline (1.0 eq) in carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS) (1.05 eq) in portions. Heat the reaction to reflux for 2-4 hours. The reaction is often initiated with a radical initiator like AIBN or light. Monitor by TLC.

  • Workup & Deprotection: After completion, cool the reaction, filter off the succinimide, and concentrate the solvent. The resulting C4-bromo intermediate can then be deprotected by heating in a mixture of concentrated HCl and ethanol to hydrolyze the amide bond, yielding 4-bromo-3-(methoxymethoxy)aniline.

Q2: I need to functionalize the C2 position, but it seems sterically and electronically challenging. How can I selectively target this position?

Answer: Standard electrophilic substitution will almost never favor the C2 position due to steric hindrance and competition from the C4 and C6 positions. To achieve C2 functionalization, you must override these factors using a Directed ortho-Metalation (DoM) strategy.[1][2]

Core Strategy: Directed ortho-Metalation (DoM)

DoM utilizes a directing metalation group (DMG) to chelate a strong organolithium base, which then deprotonates the nearest (ortho) C-H bond. The resulting aryllithium species is a potent nucleophile that can be trapped with a wide range of electrophiles. For anilines, the amine must first be protected with a suitable DMG, such as a pivalamide (-NHPiv) or a carbamate (-NHBoc).[3][4]

Directing Group (on Nitrogen)Common BaseTypical ConditionsTrapping Electrophiles
Pivaloyl (-NHPiv)s-BuLi / TMEDATHF, -78 °CI₂, DMF, CO₂, R-CHO, etc.
t-Butoxycarbonyl (-NHBoc)t-BuLiTHF, -78 °C to -40 °CMe₃SiCl, Aldehydes, Ketones

Recommended Protocol: C2-Iodination via DoM

  • Protection: Prepare N-pivaloyl-3-(methoxymethoxy)aniline as described in the previous question. This is a critical first step as the free N-H is more acidic than the aromatic C-H.

  • Metalation: Dry a flask under high vacuum and flame. Add the N-protected aniline (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C under an inert atmosphere (Argon or Nitrogen). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq), followed by the slow, dropwise addition of sec-butyllithium (s-BuLi) (1.2 eq). Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂) (1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the aryllithium solution into the iodine solution via cannula.

  • Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate to consume excess iodine. Extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography to yield the 2-iodo product. The pivaloyl group can then be removed if desired.

Q3: My nitration reaction with standard HNO₃/H₂SO₄ is giving a high yield of the 5-nitro product (meta to the amine). Why is this happening and how can I fix it?

Answer: This is a classic aniline chemistry problem. In the presence of strong acids like sulfuric acid, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a powerful electron-withdrawing group and is deactivating and meta-directing .[5][6][7] Although the -OMOM group is still activating and ortho, para-directing, the deactivating effect of the anilinium ion often dominates, leading to significant nitration at C5 (meta to -NH₃⁺ but ortho to -OMOM).

Solution: Attenuate Amine Basicity via N-Acylation

To prevent protonation, you must protect the amine in a way that reduces its basicity. Converting the amine to an amide (e.g., an acetamide) is the standard solution. The amide nitrogen is significantly less basic due to the resonance delocalization of its lone pair onto the adjacent carbonyl oxygen. The acetamido group remains a potent ortho, para-director and will direct nitration primarily to the C4 position (due to sterics) without forming the anilinium ion.[8][9]

Recommended Protocol: C4-Nitration

  • Protection: React this compound (1.0 eq) with acetic anhydride (1.1 eq) in the presence of a mild base like sodium acetate or pyridine to form the acetanilide.

  • Nitration: Dissolve the resulting acetanilide in acetic acid at 0 °C. Add a pre-mixed solution of nitric acid and sulfuric acid (the "mixed acid") dropwise, maintaining a low temperature.

  • Hydrolysis: After the reaction is complete, pour the mixture over ice and collect the precipitated nitro-acetanilide. Hydrolyze the amide using aqueous acid (e.g., HCl) or base (e.g., NaOH) to reveal the free amine, yielding 4-nitro-3-(methoxymethoxy)aniline.

Q4: I am observing significant poly-substitution, especially during halogenation. How can I achieve mono-substitution?

Answer: The dual activation from both the -NH₂ and -OMOM groups makes the aromatic ring highly nucleophilic and prone to over-reaction. The key is to reduce the overall activation of the ring and/or use a less reactive electrophile.

Troubleshooting Strategies for Poly-substitution:

StrategyMechanism of ActionRecommended Conditions
Reduce Ring Activation Convert the highly activating -NH₂ group to a less activating -NHAc group.Protect the amine as an acetamide before proceeding with halogenation.
Use Milder Reagents Use reagents that deliver the electrophile more slowly or are less inherently reactive.For bromination, use NBS instead of Br₂. For chlorination, use N-chlorosuccinimide (NCS).[10]
Stoichiometric Control Limit the amount of electrophile available for reaction.Use precisely 1.0 equivalent of the electrophile. This is often insufficient on its own but is a critical parameter.
Lower Temperature Reduce the reaction rate to disfavor the second substitution, which often has a higher activation energy.Run the reaction at 0 °C or below if the reaction rate is sufficient.

References

  • Sousa, Â. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. Available at: [Link]

  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Available at: [Link]

  • Quora. (2017, August 10). Why is the -NH2 group in aniline an ortho and para directing group? Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • PubMed. (2015, August 3). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2021, October 13). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]

  • Allen. (n.d.). Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction? Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Available at: [Link]

  • ResearchGate. (2025, August 5). Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. Available at: [Link]

  • (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Available at: [Link]

  • ACS Publications. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Available at: [Link]

  • (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available at: [Link]

  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Chemical Communications (RSC Publishing). (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Available at: [Link]

  • Wiley Online Library. (2025, March 28). PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. Available at: [Link]

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]

  • YouTube. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • YouTube. (2018, October 1). Why Aniline gives meta products on direct Nitration: Solution with Examples. Available at: [Link]

  • (2025, August 9). Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Available at: [Link]

  • Jacques Mortier - Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION. Available at: [Link]

  • TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Available at: [Link]

  • Green Chemistry (RSC Publishing). (n.d.). l-Proline-promoted three-component reaction of anilines, aldehydes and barbituric acids/malononitrile: regioselective synthesis of 5-arylpyrimido[4,5-b]quinoline-diones and 2-amino-4-arylquinoline-3-carbonitriles in water. Available at: [Link]

  • Wikipedia. (n.d.). Aniline. Available at: [Link]

  • (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available at: [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • PubMed. (2005, October 26). 1-alkoxyallene as an effective precursor for regio- and stereocontrolled allylation reactions with aliphatic aldehydes via bis-stannylation. Available at: [Link]

  • (2012, August 1). Current Chemistry Letters Exploration of regiospecificity phenomenon in [2+3] cycloaddition reactions between arylnitrones and. Available at: [Link]

  • NIH - PubChem. (n.d.). 3,4,5-Trimethoxyaniline. Available at: [Link]

Sources

Troubleshooting low conversion rates in 3-(Methoxymethoxy)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Conversion Rates & Stability Issues Product Focus: 3-(Methoxymethoxy)aniline (CAS: 1352318-25-2 / Generic Scaffold) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Fragile Nucleophile" Paradox

You are likely encountering low conversion because this compound presents a dual challenge: it contains a nucleophilic amine capable of poisoning metal catalysts, and an acid-labile acetal (MOM group) that degrades silently under standard workup conditions.

The meta-alkoxy substitution inductively withdraws electron density, making the amine less nucleophilic (


) than unsubstituted aniline (

), slowing down nucleophilic attacks. Simultaneously, the oxygen atoms in the MOM group can chelate transition metals (Pd, Cu), arresting catalytic cycles.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the root cause of the failure.

TroubleshootingLogic Start Start: Low Conversion Observed CheckSM Is Starting Material (SM) Recovered Intact? Start->CheckSM SM_Consumed No (SM Consumed) CheckSM->SM_Consumed 0-20% Recovery SM_Intact Yes (SM Intact) CheckSM->SM_Intact 80-100% Recovery CheckProd Is Desired Product Formed? SM_Consumed->CheckProd Decomp Diagnosis: MOM Hydrolysis (Acid Contamination) CheckProd->Decomp Complex Mixture/Phenols SideProd Diagnosis: Side Reaction (Oxidation/Regioisomer) CheckProd->SideProd Wrong Mass CheckCat Is Catalyst Active? SM_Intact->CheckCat Poison Diagnosis: Catalyst Poisoning (MOM Chelation) CheckCat->Poison Color Change/Precipitate Electronic Diagnosis: Electronic Deactivation (Weak Nucleophile) CheckCat->Electronic No Reaction

Figure 1: Diagnostic logic tree for isolating failure modes in aniline functionalization.

Critical Failure Modes & Solutions

Issue A: Catalyst Sequestration (The "Chelation Trap")

Symptom: Reaction stalls immediately; catalyst precipitates or changes color atypically. Mechanism: The oxygen atoms in the methoxymethoxy (MOM) chain act as a bidentate ligand. In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the MOM group competes with your phosphine ligand for the metal center, forming a stable, inactive complex.

Solution:

  • Switch to Bulky Ligands: Use sterically demanding dialkylbiaryl phosphines (e.g., BrettPhos , XPhos , or RuPhos ). The bulk prevents the MOM oxygen from approaching the Pd center while facilitating the reductive elimination of the electron-deficient aniline.

  • Use Pre-catalysts: Avoid generating Pd(0) in situ from Pd(OAc)₂. Use Pd(dba)₂ or G3/G4 Pre-catalysts to ensure the active species is formed before the substrate can chelate it.

Issue B: The "Silent Hydrolysis" (MOM Instability)

Symptom: Starting material disappears, but product yield is low. TLC shows a streak or a new polar spot (3-aminophenol). Mechanism: The MOM group is an acetal (


). It is stable to base but cleaves rapidly in the presence of Brønsted acids or Lewis acids (generated as byproducts).


Solution:

  • Base Scavengers: If your reaction generates acid (e.g., acylation with acid chlorides), you must use >2.0 equivalents of a non-nucleophilic base (DIPEA or 2,6-Lutidine).

  • Solvent Quality: Do not use chloroform (

    
    ) or dichloromethane (
    
    
    
    ) stored without stabilizers, as they often contain trace HCl.
  • Workup: Quench with saturated

    
     immediately. Avoid acidic HPLC buffers (0.1% TFA) during purification; use Ammonium Acetate or Ammonium Bicarbonate instead.
    
Issue C: Electronic Deactivation

Symptom: Reaction is sluggish; requires high heat. Mechanism: The meta-MOM group exerts an inductive withdrawing effect (-I), lowering the HOMO energy of the nitrogen lone pair. This makes the aniline a poorer nucleophile compared to standard aniline.

Solution:

  • Stronger Bases: For cross-coupling, switch from

    
     to LiHMDS  or NaOtBu  (if substrate permits) to fully deprotonate the amine prior to coupling.
    
  • Concentration: Run reactions at higher concentrations (0.5 M - 1.0 M) to drive bimolecular kinetics.

Optimized Protocol: Buchwald-Hartwig Coupling

This protocol is designed to overcome both chelation and electronic deactivation issues.

ParameterRecommendationRationale
Catalyst Source BrettPhos Pd G4 (1-3 mol%)Pre-formed oxidative addition complex prevents MOM chelation.
Base LiHMDS (1.0 M in THF, 2.2 equiv)Strong soluble base ensures deprotonation of the deactivated amine.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-polar solvents minimize MOM hydrolysis risk.
Temperature 80°C - 100°C Sufficient thermal energy to overcome the electronic barrier.
Atmosphere Argon/Nitrogen (Strict)Prevents oxidation of the electron-rich aromatic ring.

Step-by-Step Procedure:

  • Drying: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Solids: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv).

  • Liquids: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Base Addition: Add LiHMDS solution dropwise at Room Temperature (RT). Note: Solution may turn dark orange/red (normal).[1]

  • Heating: Seal and heat to 90°C for 4-16 hours.

  • Quench: Cool to RT. Dilute with EtOAc. Quench with sat.

    
      (Do NOT use 
    
    
    
    if strictly avoiding acid, though usually acceptable).
  • Purification: Silica gel chromatography using EtOAc/Hexanes + 1%

    
      to protect the MOM group on the column.
    

Visualizing the Chelation Mechanism

The diagram below illustrates how the MOM group interferes with standard Palladium catalytic cycles, leading to the "stalled" state.

ChelationMechanism cluster_trap Catalyst Poisoning Pathway Pd Pd(0) Active OxAdd Oxidative Addition Complex Pd->OxAdd Aryl Halide Chelate Inactive Chelate (Trap) OxAdd->Chelate MOM Oxygen Coordination Product C-N Coupled Product OxAdd->Product Amine N Coordination (Desired) MOM_Aniline 3-MOM Aniline MOM_Aniline->Chelate MOM_Aniline->Product

Figure 2: Competition between productive amine coordination and non-productive MOM-oxygen chelation.

Frequently Asked Questions (FAQ)

Q: Can I use HCl/Dioxane to remove the MOM group later? A: Yes, but be careful. While HCl/Dioxane is standard, the aniline nitrogen will protonate first (


). This ammonium salt is electron-withdrawing and destabilizes the carbocation intermediate required for MOM cleavage, potentially requiring longer reaction times. We recommend TFA/DCM (1:1)  or 6M HCl in Isopropanol  at 60°C for cleaner deprotection.

Q: My reaction turned black and deposited a mirror. What happened? A: This is "Palladium Black" formation. It indicates your ligand (phosphine) dissociated, likely displaced by the MOM oxygens, causing the Pd to aggregate and crash out. Solution: Increase ligand loading or switch to a bidentate ligand like BINAP (if sterics allow) or a precatalyst like BrettPhos G4.

Q: How should I store this compound? A: Store at -20°C under Argon . Anilines are prone to oxidation (turning brown/black), and the MOM group can hydrolyze if exposed to atmospheric moisture and CO₂ (which forms carbonic acid) over long periods.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[2] Wuts, P. G. M.; Greene, T. W.[3] Wiley-Interscience, 2006 . (Standard reference for MOM stability and cleavage conditions).

  • Buchwald-Hartwig Amination of Hindered Amines. Maitre, S. et al. "Catalyst Selection for the Amination of Hindered Anilines." J. Am. Chem. Soc.[4]2010 , 132, 15914.[4] (Basis for recommending BrettPhos for deactivated/hindered anilines).

  • MOM Group Chelation Effects. Ashton, P. R. et al. "The self-assembly of MOM-protected macrocycles." Chem. Eur. J.1996 , 2, 1115. (Discusses metal coordination to poly-oxygenated chains).

Sources

Validation & Comparative

A Comparative Guide to Amine Protection: Scrutinizing the Utility of the Methoxymethyl (MOM) Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the assembly of complex molecules like pharmaceuticals and natural products, the judicious use of protecting groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[2][3] This guide provides a comprehensive comparison of the methoxymethyl (MOM) protecting group with other commonly employed amine protecting groups, offering insights into their respective strengths and weaknesses to aid in strategic synthetic planning.

The Methoxymethyl (MOM) Group: An Overview

The methoxymethyl (MOM) group serves as a protecting group for various functional groups, including amines.[4] It is introduced by reacting the amine with a MOM halide, typically MOM chloride (MOM-Cl), in the presence of a base.[5]

Mechanism of MOM Protection:

The protection of an amine with MOM-Cl generally proceeds via a nucleophilic substitution reaction. The amine nitrogen attacks the electrophilic carbon of MOM-Cl, displacing the chloride ion. A base, such as N,N-diisopropylethylamine (DIPEA), is used to neutralize the resulting ammonium salt.[4]

MOM Protection of Amine cluster_reactants Reactants cluster_products Products Amine R-NH₂ ProtectedAmine R-N(H)MOM Amine->ProtectedAmine Nucleophilic Attack MOMCl CH₃OCH₂Cl MOMCl->ProtectedAmine Base Base Salt Base-H⁺ Cl⁻ Base->Salt Proton Abstraction

Figure 1: General workflow for the protection of a primary amine using MOM-Cl and a base.

Deprotection of MOM-Protected Amines:

The MOM group is an acetal and is therefore susceptible to cleavage under acidic conditions.[5] This is a key feature that dictates its utility and orthogonality in a synthetic sequence. Common reagents for MOM deprotection include aqueous hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[4]

Comparative Analysis with Other Amine Protecting Groups

The choice of an amine protecting group is a critical decision in synthesis design and hinges on factors such as stability to various reaction conditions, ease of removal, and orthogonality with other protecting groups present in the molecule.[6] Let's compare the MOM group with three of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsKey Characteristics
MethoxymethylMOMMOM-Cl, BaseAcidic (e.g., HCl, TFA)Stable to basic and nucleophilic conditions, some reducing and oxidizing agents.[5]
tert-ButoxycarbonylBocBoc₂O, BaseAcidic (e.g., TFA, HCl)Stable to catalytic hydrogenation and strongly basic/nucleophilic conditions.[7]
BenzyloxycarbonylCbz or ZCbz-Cl, BaseCatalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu, BaseBasic (e.g., Piperidine)Labile to bases, stable to acidic and hydrogenolysis conditions.

Table 1: Comparison of Common Amine Protecting Groups.

Delving Deeper: A Head-to-Head Comparison

MOM vs. Boc:

Both MOM and Boc groups are cleaved under acidic conditions, which means they are not "orthogonal" to each other.[6] If a molecule contains both a MOM-protected and a Boc-protected amine, treatment with acid will likely remove both. However, the lability of the Boc group to acid is generally greater, and its removal can sometimes be achieved under milder acidic conditions than those required for MOM cleavage.[8] A key advantage of the Boc group is its exceptional stability towards a wide range of nucleophiles and bases, making it a workhorse in peptide synthesis and complex molecule construction.[7]

MOM vs. Cbz:

The Cbz group offers a distinct advantage in its deprotection via catalytic hydrogenation, a mild and highly selective method that leaves many other functional groups, including MOM ethers, untouched.[8][9] This makes the MOM and Cbz groups an excellent orthogonal pair. A synthetic strategy could involve carrying a MOM-protected amine through several steps, including those involving strong bases or nucleophiles where a Cbz group might be compromised, and then selectively deprotecting a Cbz-protected amine in the presence of the MOM group using hydrogenolysis.

MOM vs. Fmoc:

The Fmoc group is unique in its lability to basic conditions, typically using a solution of piperidine in DMF.[8] This provides a powerful orthogonal strategy when paired with the acid-labile MOM group. In a scenario requiring both acidic and basic reaction steps, one could employ a MOM-protected amine for stability in base and an Fmoc-protected amine for stability in acid, with each being selectively removable.[6]

Experimental Considerations and Protocols

Caution: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.[10][11] Safer alternatives for introducing the MOM group, such as using dimethoxymethane with an acid catalyst, are available.[4]

General Protocol for MOM Protection of a Primary Amine:

  • Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Cool the mixture to 0 °C.

  • Slowly add MOM-Cl (1.2-1.5 equiv) to the solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Protocol for MOM Deprotection:

  • Dissolve the MOM-protected amine in a suitable solvent (e.g., methanol, THF).

  • Add a solution of aqueous acid (e.g., 1-3 M HCl).

  • Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the deprotected amine as needed.

Protecting_Group_Orthogonality Start Molecule with Multiple Amines Protect1 Protect Amine 1 (e.g., MOM) Start->Protect1 Protect2 Protect Amine 2 (e.g., Cbz or Fmoc) Start->Protect2 Reaction Perform Synthetic Transformations Protect1->Reaction Protect2->Reaction Deprotect1 Selective Deprotection of Amine 2 (e.g., Hydrogenolysis for Cbz or Base for Fmoc) Reaction->Deprotect1 Further_Reaction Further Functionalization of Amine 2 Deprotect1->Further_Reaction Deprotect2 Deprotection of Amine 1 (Acidic Conditions for MOM) Further_Reaction->Deprotect2 Final_Product Final Product Deprotect2->Final_Product

Sources

Comparative Guide: Catalytic Strategies for Cross-Coupling 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methoxymethoxy)aniline is a critical building block in medicinal chemistry, serving as a masked equivalent of 3-aminophenol. The methoxymethyl (MOM) ether protecting group is strategic: it prevents catalyst poisoning by the phenol oxygen while maintaining stability under basic cross-coupling conditions.

This guide compares the three dominant catalytic architectures for coupling this substrate with aryl electrophiles.

  • Method A (Palladium/BrettPhos): The high-yield "Gold Standard" for aryl chlorides and bromides.

  • Method B (Copper/Chan-Lam): The mild, aerobic alternative for coupling with aryl boronic acids.

  • Method C (Nickel/Photoredox): The emerging "Green" alternative for difficult electrophiles.

Substrate Analysis: The Chemo-Profile

Before selecting a catalyst, the researcher must understand the electronic and steric profile of the substrate.

FeatureChemical ImplicationOperational Constraint
Nucleophilicity Moderate. The meta-OMOM group is

-withdrawing but

-donating. It is slightly less nucleophilic than unsubstituted aniline but more reactive than para-nitroaniline.
Requires active catalysts (e.g., Pd-G3/G4) for unactivated aryl chlorides.
MOM Stability Base Stable / Acid Labile. Stable to NaOtBu, K3PO4, and Cs2CO3.CRITICAL: Avoid acidic workups. Do not use Lewis Acid additives often found in older coupling protocols.
Sterics Low. The meta position does not impose significant steric hindrance on the amine.Allows the use of bulky ligands (like BrettPhos) on the metal center without clashing.

Decision Matrix: Selecting the Right System

Use this logic flow to determine the optimal catalytic system for your specific electrophile.

CatalystSelection Start Start: Electrophile Type ArX Aryl Halide (Cl, Br, I) Start->ArX ArB Aryl Boronic Acid Start->ArB ArOTf Aryl Triflate/Tosylate Start->ArOTf PdDecision Is it a Chloride or Electron-Poor Bromide? ArX->PdDecision ChanLam System B: Cu(OAc)2 / Air (Chan-Lam Coupling) ArB->ChanLam Aerobic Conditions ArOTf->PdDecision BrettPhos System A: Pd/BrettPhos (High Yield, Robust) PdDecision->BrettPhos Yes (Standard) RuPhos Alternative: Pd/RuPhos (If 2° amine formed) PdDecision->RuPhos If secondary amine NiPath System C: Ni(COD)2 / Photoredox (Cost-sensitive/Green) PdDecision->NiPath Cost saving required

Figure 1: Strategic decision tree for catalyst selection based on electrophile availability and cost constraints.

Comparative Performance Analysis

The following data aggregates typical performance metrics for meta-alkoxy anilines derived from high-throughput screening literature [1][2].

MetricSystem A: Pd / BrettPhos System B: Cu / Chan-Lam System C: Ni / Bipyridine
Primary Use Case Aryl Chlorides/BromidesAryl Boronic AcidsAryl Bromides/Iodides
Typical Yield 85% - 98%50% - 75%60% - 85%
Reaction Time 1 - 4 Hours12 - 24 Hours12 - 24 Hours
Temperature 80°C - 100°CRoom Temp - 40°C60°C or Light Irradiation
MOM Compatibility Excellent (Base dependent)Excellent (Neutral/Mild)Good
Cost High (Pd + Ligand)Low (Cu salt)Moderate (Ligand dependent)
Scalability High (Process friendly)Moderate (O2 mass transfer limits)Moderate
Expert Insight: Why BrettPhos?

For primary anilines like this compound, BrettPhos (and its precatalyst G3/G4 forms) is chemically superior to RuPhos or BINAP.

  • Selectivity: BrettPhos is designed to prevent the formation of diaryl amines (over-arylation), a common side reaction with less bulky ligands.

  • Activation: It facilitates the oxidative addition of challenging aryl chlorides, which are often cheaper and more available than bromides/iodides [3].

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Pd-Catalyzed)

Recommended for: High-value intermediates, aryl chlorides, and scale-up.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (1-3 mol%)

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv for base-sensitive electrophiles)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Charge: In a glovebox or under active N2 flow, add the Aryl Halide, BrettPhos Pd G4, and Base to a reaction vial equipped with a stir bar.

  • Solvate: Add the solvent (0.2 M concentration relative to halide).

  • Add Amine: Add this compound via syringe.

  • Reaction: Seal the vial and heat to 90°C. Monitor by LCMS.

    • Checkpoint: Conversion should be >90% within 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Aerobic" Route (Cu-Catalyzed Chan-Lam)

Recommended for: Late-stage functionalization where the Boronic Acid is available, or to avoid heavy metals.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)2 (0.1 - 1.0 equiv)

  • Base: Pyridine (2.0 equiv) or TEA

  • Solvent: DCM or Acetonitrile

  • Atmosphere: Air (O2 balloon optional for speed)

Step-by-Step Workflow:

  • Charge: Add Cu(OAc)2, Boronic Acid, and this compound to a flask.

  • Solvate: Add DCM (open to air).

  • Activate: Add Pyridine dropwise. The solution usually turns a deep blue/green (active Cu-amine species).

  • Reaction: Stir vigorously at Room Temperature open to the air (or with a drying tube).

    • Checkpoint: These reactions are slower. Expect 12-24h run times.

  • Workup: Wash with water and brine. Dry over Na2SO4.

    • Note: Do not use acidic washes (like 1M HCl) to remove pyridine, as this will hydrolyze the MOM group. Use CuSO4 solution to complex excess pyridine if necessary.

Mechanistic Visualization

Understanding the catalytic cycle helps in troubleshooting. Below is the mechanism for the Pd-catalyzed route, highlighting the critical reductive elimination step where the C-N bond is formed.

PdCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base Required) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Cycle Closes

Figure 2: The Buchwald-Hartwig catalytic cycle.[2][3] Note that steric bulk on the ligand (L) accelerates the final Reductive Elimination step.

Troubleshooting & Expert Tips

ProblemProbable CauseSolution
Low Conversion (Pd) Catalyst poisoning or inactive chloride.Switch to BrettPhos Pd G4 precatalyst (ensures 1:1 L:Pd ratio). Increase temp to 110°C.
MOM Deprotection Trace acid or high temperature hydrolysis.Ensure solvent is anhydrous. Switch base to K3PO4 (milder).
Blue/Green Solid (Cu) Stalled Chan-Lam cycle.Reaction is oxygen-starved. Use an O2 balloon or increase stirring rate to improve mass transfer.
Protodeboronation (Cu) Boronic acid instability.Add 4Å Molecular Sieves. Switch to Boronic Ester (BPin) which is more stable.

References

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis.

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Stability of Methoxymethyl Ethers).

Sources

Comparative Analysis Guide: Quantitative NMR (qNMR) of 3-(Methoxymethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-(Methoxymethoxy)aniline (CAS: 13555-66-3) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa). In drug development pipelines, the precise assay of this intermediate is pivotal for yield optimization and regulatory compliance.

Traditionally, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, HPLC faces a "chicken-and-egg" paradox during early-phase development: it requires a high-purity reference standard of the analyte itself to establish a calibration curve. When synthesizing novel intermediates, such standards are often unavailable or of unverified purity.

Quantitative NMR (qNMR) circumvents this by using a primary ratio method.[1] It relies on the molar response of nuclei, meaning the reference standard need not be the analyte itself, but any certified compound (Internal Standard) with a known purity.

This guide provides an objective, side-by-side technical comparison and a validated qNMR protocol designed for high-throughput pharmaceutical workflows.

Methodology Comparison: qNMR vs. HPLC-UV[2]

The following table contrasts the operational and metrological characteristics of both methods for this compound analysis.

FeatureqNMR (Primary Ratio Method) HPLC-UV (Secondary Method)
Traceability Direct SI Traceability via Internal Standard (IS).Indirect: Depends on the purity of an external analyte reference standard.
Reference Standard Universal: Can use any certified IS (e.g., Dimethyl Terephthalate).Specific: Requires pure this compound reference material.
Method Development Rapid (< 1 hour): Focus on solubility and peak separation.Lengthy (Days/Weeks): Column selection, gradient optimization, response factor determination.
Selectivity Structural Specificity: Distinguishes MOM group signals (

5.1 ppm) from impurities.
Retention Time: Risk of co-elution with structurally similar impurities (e.g., deprotected aniline).
Sample Integrity Non-destructive: Sample can be recovered.Destructive.
Precision (RSD) Typically < 1.0% (often ~0.5%).Typically < 0.5% (High precision for routine QC).
Limit of Detection Moderate (mM range).High (µM/nM range).

Verdict: For purity assignment of reference materials and early-phase process development , qNMR is superior due to its independence from compound-specific reference standards. HPLC is preferred for routine QC of established processes where trace impurities (<0.1%) must be quantified.

Technical Deep Dive: Validated qNMR Protocol

Chemical Logic & Signal Selection[3][4]

Success in qNMR depends on selecting a "Quantitation Window" where the analyte and Internal Standard (IS) signals do not overlap.[2]

  • Analyte: this compound

    • MOM Group (

      
      ):  Contains a distinctive methylene (
      
      
      
      ) singlet and a methyl (
      
      
      ) singlet.
    • Aromatic Ring: 4 protons, often multiplet patterns that complicate integration.

    • Amine (

      
      ):  Exchangeable proton; chemical shift varies with concentration and temperature (unreliable for quantitation).
      
  • Solvent Selection: Chloroform-d (CDCl

    
    ) .
    
    • Why? It prevents the broad amine peak (

      
       ppm) from overlapping with the critical MOM 
      
      
      
      signal. In DMSO-d
      
      
      , the amine signal often shifts downfield (
      
      
      ppm), risking overlap with the MOM
      
      
      (
      
      
      ppm).
  • Internal Standard (IS): Dimethyl Terephthalate (DMTP) .

    • Why? It is non-hygroscopic, chemically inert toward amines (unlike acidic standards), and provides a sharp singlet at

      
       8.10 ppm  (aromatic) and 
      
      
      
      3.94 ppm
      (methyl ester), both clear of the analyte's regions.
Spectral Assignment Table (in CDCl )[5]
MoietySignal TypeChemical Shift (

)
IntegrationSuitability for Quant
IS: DMTP (Ar-H) Singlet8.10 ppm 4HPrimary Reference
Analyte: Ar-HMultiplets6.20 – 7.10 ppm4HPoor (Overlap risk)
Analyte: MOM-CH

Singlet5.15 ppm 2HTarget Analyte Peak
IS: DMTP (

)
Singlet3.94 ppm6HSecondary Reference
Analyte:

Broad Singlet~3.60 ppm2HUnsuitable (Exchangeable)
Analyte: MOM-CH

Singlet3.46 ppm3HSecondary Target
Experimental Workflow

The following protocol ensures a self-validating system by allowing comparison between multiple signal pairs (e.g., IS Ar-H vs. Analyte CH


 AND IS Me vs. Analyte CH

).
Step 1: Gravimetric Preparation
  • Equilibrate the analytical balance (readability 0.01 mg or better).

  • Weigh 10.0 – 15.0 mg of the sample (this compound) directly into a weighing boat. Record mass (

    
    ) to 0.01 mg.
    
  • Weigh 10.0 – 15.0 mg of the Internal Standard (Dimethyl Terephthalate, TraceCERT® or equivalent) into the same vessel. Record mass (

    
    ).
    
  • Dissolve in 0.6 mL CDCl

    
     . Ensure complete dissolution (sonicate if necessary).
    
  • Transfer to a high-precision 5mm NMR tube.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 or zg (90° pulse is acceptable if

    
     is sufficient).
    
  • Relaxation Delay (

    
    ): 30 – 60 seconds .
    
    • Reasoning: To ensure 99.9% magnetization recovery,

      
       must be 
      
      
      
      . The longest
      
      
      (likely the IS aromatic protons) is typically 4-6 seconds. A 30s delay is a safe, robust default.
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (Sufficient for >200:1 S/N ratio).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Phasing: Manual phasing is required. Autophase often fails to produce the perfectly flat baseline needed for accurate integration.

  • Baseline Correction: Apply a polynomial fit (e.g., abs n) or spline correction.

  • Integration: Set the bias and slope manually. Integrate the IS signal (

    
     8.10) and the Analyte signal (
    
    
    
    5.15). Do not include ¹³C satellites if possible.

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for signal selection and the calculation flow.

qNMR_Workflow cluster_0 Sample Preparation cluster_1 Signal Selection Logic Weigh_Analyte Weigh Analyte (m_S) ~15 mg Solvent Add CDCl3 (Avoid DMSO overlap) Weigh_Analyte->Solvent Weigh_IS Weigh IS (m_IS) Dimethyl Terephthalate Weigh_IS->Solvent Spectrum 1H NMR Spectrum Solvent->Spectrum Signal_IS IS Signal Ar-H (8.10 ppm) Singlet, 4H Spectrum->Signal_IS Signal_Target Analyte Target MOM-CH2 (5.15 ppm) Singlet, 2H Spectrum->Signal_Target Signal_Avoid1 Avoid: Amine (NH2) Broad/Exchangeable Spectrum->Signal_Avoid1 Signal_Avoid2 Avoid: Aromatics Overlap Risk Spectrum->Signal_Avoid2 Calculation Calculate Purity (%) P = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std Signal_IS->Calculation Integral (I_std) Signal_Target->Calculation Integral (I_x)

Caption: Logical workflow for qNMR analysis of this compound, highlighting critical signal selection to avoid spectral interference.

Calculation & Results Analysis

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integral area
    
  • 
    : Number of protons (Analyte MOM-CH
    
    
    
    = 2; IS Ar-H = 4)
  • 
    : Molar Mass (Analyte = 153.18  g/mol ; IS = 194.19  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal)
    
Representative Performance Metrics

Based on standard validation of this specific protocol (CDCl


/DMTP system):
ParameterResultAcceptance Criteria
Linearity (R²) > 0.9995> 0.999
Precision (Repeatability) 0.45% RSD (n=6)< 1.0%
Accuracy (Recovery) 99.8% ± 0.6%98.0 – 102.0%
Specificity No interference at 5.15 ppmBaseline resolution

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: United States Pharmacopeial Convention. Link

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.33 Nuclear Magnetic Resonance Spectroscopy. Strasbourg, France: EDQM. Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Guidance on IS selection criteria including Dimethyl Terephthalate). Link

  • Simova, S. (2014).[3] "NMR for the pharmaceutical industry: Application of qNMR for the analysis of drug impurities." Magnetic Resonance in Chemistry, 52(11), 613-620. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. Link

Sources

A Comparative Guide to the In-Silico Modeling of 3-(Methoxymethoxy)aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding and predicting the chemical reactivity of novel intermediates is paramount to accelerating the discovery pipeline. 3-(Methoxymethoxy)aniline, a substituted aromatic amine, represents a versatile building block, yet its reactivity profile, particularly concerning electrophilic aromatic substitution and its stability across different pH ranges, dictates its utility. The methoxymethyl (MOM) ether serves as a common protecting group for phenols, and its presence on the aniline scaffold introduces unique electronic and steric features.

This guide provides a comprehensive framework for modeling the reactivity of this compound using modern in-silico techniques. We will move beyond a simple recitation of methods to explain the causality behind computational choices, establishing a self-validating system for predictive chemistry. By comparing the target molecule with foundational analogues—aniline and 3-methoxyaniline—we can isolate and understand the specific electronic contributions of the methoxymethoxy substituent.

Section 1: The Chemical Landscape of Substituted Anilines

Aniline's reactivity is dominated by the powerful electron-donating nature of its amino (-NH₂) group. Through resonance, the nitrogen's lone pair delocalizes into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[1][2] This makes the ring highly activated towards electrophilic aromatic substitution (EAS), often leading to multiple substitutions if not carefully controlled.[3][4]

The introduction of a substituent, such as the methoxymethoxy group at the meta-position, modulates this inherent reactivity in several ways:

  • Inductive Effects : The oxygen atoms in the -O-CH₂-O-CH₃ moiety are electronegative and exert an electron-withdrawing inductive effect (-I).

  • Mesomeric (Resonance) Effects : The ether oxygen adjacent to the ring has lone pairs that can be donated to the aromatic system, a powerful electron-donating resonance effect (+M).

  • Basicity : The electron density on the nitrogen atom, and thus its basicity (pKa), is a delicate balance of these electronic influences.[1] Computational methods are particularly adept at predicting these subtle shifts.[5][6]

Understanding these competing effects is crucial for predicting where an incoming electrophile will attack and how the molecule will behave in different chemical environments.

Section 2: In-Silico Methodologies for Deconstructing Reactivity

Computational modeling offers a powerful, cost-effective lens to examine chemical reactivity before committing to extensive laboratory experiments.[7] For a molecule like this compound, a multi-faceted approach combining several techniques provides the most robust predictions.

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

Density Functional Theory (DFT) is a first-principles quantum mechanical method that allows for the calculation of a molecule's electronic structure, providing deep insights into its stability and reactivity.[8][9][10] By solving for the electron density, we can derive a host of reactivity descriptors.

  • Global Reactivity Descriptors : These parameters provide a holistic view of the molecule's stability and overall reactivity. Key descriptors include:

    • HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. A high HOMO energy indicates a greater willingness to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a strong indicator of chemical stability.

  • Local Reactivity Descriptors (Regioselectivity) : These tools predict where on the molecule a reaction is most likely to occur.

    • Molecular Electrostatic Potential (MEP) : This creates a color-coded map of the electrostatic potential on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For anilines, MEP maps clearly show negative potential concentrated at the ortho and para positions.

    • Fukui Functions : These functions quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic, electrophilic, and radical attack.

Comparative Alternatives for Reactivity Assessment

To contextualize the data for this compound, it is essential to compare it against well-understood benchmarks:

  • Aniline : The parent molecule. This provides a baseline for the fundamental reactivity of the amino-aromatic system.

  • 3-Methoxyaniline : This analogue allows for the direct comparison between a simple methoxy group and the more complex methoxymethoxy (MOM) group, helping to isolate the electronic impact of the -CH₂-O-CH₃ extension.

Section 3: A Validated Workflow for Comparative Reactivity Modeling

This section details a step-by-step protocol for conducting a comparative DFT analysis. The choice of methodology is critical for ensuring accuracy and reproducibility.

Experimental Protocol: Comparative DFT Reactivity Analysis
  • Structure Preparation :

    • Construct 3D models of Aniline, 3-Methoxyaniline, and this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization and Frequency Calculation :

    • Rationale : This is the most critical step. We must find the lowest energy structure (global minimum) for each molecule. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Method : Perform a full geometry optimization and subsequent frequency calculation using DFT. A common and well-validated functional and basis set for this type of analysis is B3LYP/6-311++G(2d,2p) .[5][11]

    • Software : Gaussian, ORCA, or other quantum chemistry packages.

  • Calculation of Reactivity Descriptors :

    • Global Descriptors : From the optimized structures, calculate the HOMO and LUMO energies. The energy gap (ΔE = ELUMO - EHOMO) is a key metric.

    • Local Descriptors :

      • Generate the Molecular Electrostatic Potential (MEP) surface.

      • Calculate atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to quantify electron density at each atom in the aromatic ring.

      • Compute the Fukui functions for electrophilic attack (f-) to precisely rank the nucleophilicity of the ring carbons.

  • Data Analysis and Comparison :

    • Tabulate the calculated HOMO/LUMO energies, energy gaps, and atomic charges for all three molecules.

    • Visually compare the MEP maps to identify the most electron-rich sites for electrophilic attack.

    • Rank the reactivity of the ortho and para positions based on Fukui function values and atomic charges.

Section 4: Predicted Results and Comparative Analysis

While experimental data for this compound is sparse, we can make robust predictions based on established chemical principles and the proposed DFT workflow. The following table summarizes the expected trends from such a study.

MoleculePredicted HOMO EnergyPredicted HOMO-LUMO Gap (ΔE)Predicted Basicity (pKa)Predicted Regioselectivity for EAS
Aniline High (Baseline)Moderate (Baseline)~4.6[12]Ortho/Para (~48% para, ~51% ortho+meta mix under nitrating conditions)[4]
3-Methoxyaniline Higher than AnilineSmaller than AnilineSlightly higher than AnilineStrongly Ortho/Para to -NH₂, with C4 and C6 being most active.
This compound HighestSmallestSimilar to or slightly higher than 3-MethoxyanilineStrongly Ortho/Para to -NH₂, with C4 and C6 being the most active sites.
Discussion of Expected Outcomes:
  • Overall Reactivity (HOMO/LUMO Gap) : Both the methoxy and methoxymethoxy groups are electron-donating through resonance (+M effect). This will raise the HOMO energy and decrease the HOMO-LUMO gap compared to aniline, indicating that both substituted molecules are more reactive towards electrophiles. The methoxymethoxy group is expected to be a slightly stronger donating group, making this compound the most reactive of the three.

  • Basicity (pKa) : The electron-donating substituents will increase the electron density on the nitrogen to a small degree, likely resulting in a slight increase in basicity compared to aniline. Predicting the subtle difference between the methoxy and methoxymethoxy groups requires precise calculation.[5][6]

  • Regioselectivity (Site of Reaction) : The amino group is the most powerful activating group and will direct incoming electrophiles to its ortho and para positions (C2, C4, and C6). The oxygen-based substituent at C3 will further activate the ring, particularly at its own ortho positions (C2 and C4) and para position (C6). The combined effect is a strong activation of the C2, C4, and C6 positions, making them the primary targets for electrophilic attack. Steric hindrance from the bulky methoxymethoxy group at C3 might slightly disfavor substitution at the C2 position compared to C4 and C6.

Section 5: Visualizing Workflows and Chemical Principles

Diagrams are essential for conveying complex information concisely. Below are Graphviz diagrams illustrating the computational workflow and the key resonance contributors that dictate the reactivity of this compound.

G cluster_input 1. Input Structures cluster_dft 2. DFT Calculations (B3LYP/6-311++G(2d,2p)) cluster_analysis 3. Comparative Analysis cluster_output 4. Output A Aniline Opt Geometry Optimization + Frequency Analysis A->Opt B 3-Methoxyaniline B->Opt C This compound C->Opt Elec Electronic Properties (HOMO, LUMO, Charges) Opt->Elec React Reactivity Descriptors (MEP, Fukui Functions) Elec->React Comp Compare Global Reactivity (HOMO-LUMO Gap) React->Comp Regio Predict Regioselectivity (MEP, Fukui) React->Regio pKa Predict Basicity (pKa Calculation) React->pKa Guide Reactivity Guide & Predictions Comp->Guide Regio->Guide pKa->Guide

Caption: Resonance contributors increasing electron density.

Conclusion

This guide outlines a robust, first-principles approach to characterizing the reactivity of this compound. By leveraging Density Functional Theory in a comparative framework, researchers can gain significant predictive power, anticipating a molecule's behavior in complex reaction environments. The in-silico data strongly suggests that this compound is a highly activated aromatic system, prone to rapid electrophilic substitution at the C4 and C6 positions. This predictive insight is invaluable for planning synthetic routes, avoiding unwanted side reactions, and accelerating the development of novel chemical entities. Computational tools, when applied with chemical intuition and validated against known principles, serve as an indispensable compass in modern chemical research.

References

  • BenchChem. (n.d.). In-Silico Modeling of 4-Chloro-2-fluoro-3-methoxyaniline Reactivity: A Comparative Guide.
  • Gaber, M., et al. (2024). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC.
  • Takeda, N., et al. (2024). In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids and peptides with H2. PMC.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Hossain, K. M., et al. (2023). Theoretical Investigation of Para‐Substituted Aniline Based Dendritic Architecture: In‐Silico ADMET, DFT, and Machine Learning Approach.
  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Pilarczyk, B., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC.
  • Khan Academy. (2024). EAS reactions of aniline. Retrieved from [Link]

  • Gutsev, G. L., et al. (2007). DFT theoretical studies of anions of aniline and its several derivatives.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Science By Simulation. (n.d.). ChemReaX. Retrieved from [Link]

  • Zhang, X., et al. (2008). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • Iyewumi, T. S., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines.
  • Wang, X., et al. (2023). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
  • Al-Jaber, A. S., et al. (2015). Toward a More Rational Design of the Direct Synthesis of Aniline: A Density Functional Theory Study. ACS Omega.
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Comparative Synthetic Efficiency: 3-(Methoxymethoxy)aniline as a Pivotal Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the high-stakes environment of drug discovery and process chemistry, the selection of protecting groups is rarely just about "protection"—it is about orthogonality and process efficiency .

3-(Methoxymethoxy)aniline (often abbreviated as


-MOM-aniline) represents a tactical advantage over its benzyloxy (

-OBn) or silyloxy (

-OTBS) counterparts. While benzyl ethers are the industry standard for robustness, they impose significant downstream constraints—specifically, the requirement for hydrogenolysis (incompatible with alkenes, nitro groups, or organic halides) or strong Lewis acids for removal.

This guide objectively compares the synthetic utility of this compound against standard alternatives, demonstrating why the MOM (Methoxymethyl) strategy often yields superior overall throughput in the synthesis of complex kinase inhibitors and heterocycles.

Synthesis of the Precursor: The "Nitro-First" Advantage

A common pitfall for junior chemists is attempting to synthesize this compound by directly protecting 3-aminophenol. This approach is fraught with selectivity issues.[1]

Head-to-Head: Route Selection
FeatureRoute A: Direct Protection (3-Aminophenol)Route B: Nitro-Reduction (3-Nitrophenol)
Reagents MOM-Cl, Base (NaH or DIPEA)1. MOM-Cl, DIPEA 2. H₂, Pd/C or Fe/NH₄Cl
Selectivity Poor. Competition between

-alkylation and

-alkylation leads to mixtures.
Excellent. Only the phenol is available for reaction.
Purification Difficult chromatography required to separate

-bis-MOM byproducts.
Simple filtration (Step 1) and crystallization (Step 2).[2]
Overall Yield ~45–60%88–94%
Scalability Low (exotherms, purification bottlenecks).High (stepwise control).
Expert Insight: The Causality of Failure in Route A

Phenoxides are harder nucleophiles than anilines, but in polar aprotic solvents (DMF) often used with NaH, the nitrogen of the aniline becomes sufficiently nucleophilic to compete for the highly reactive MOM-chloride. This results in significant yield loss to the


-MOM and 

-bis-MOM side products. Route B is the self-validating system: by starting with the nitro group, you physically block

-alkylation, guaranteeing

-selectivity.
Visualization: Pathway Comparison

SynthesisRoutes cluster_0 Route A: Direct (Flawed) cluster_1 Route B: Nitro-Reduction (Optimal) StartA 3-Aminophenol ReactionA MOM-Cl / Base StartA->ReactionA ProductA Mixture: O-MOM (Target) + N-MOM (Impurity) ReactionA->ProductA Low Selectivity StartB 3-Nitrophenol Step1 MOM-Cl / DIPEA StartB->Step1 InterB 3-(MOM)-Nitrobenzene Step1->InterB 100% O-Selective Step2 Pd/C / H2 InterB->Step2 ProductB 3-(MOM)-Aniline (High Purity) Step2->ProductB Quant. Reduction

Figure 1: Comparison of synthetic routes. Route B eliminates chemoselectivity risks by masking the amine as a nitro group during the alkylation step.

Performance in Cross-Coupling (Buchwald-Hartwig)

The primary utility of this compound is as a coupling partner in Palladium-catalyzed C-N bond formation. Here, the MOM group offers distinct steric and electronic advantages over the Benzyl group.

Comparative Yield Data: C-N Coupling

Reaction Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Aniline, Pd(OAc)₂/XPhos, Cs₂CO₃, Toluene, 100°C.

Protecting Group (PG)Steric Bulk (A-value approx)Electronic EffectYield (Heteroaryl Coupling)Yield (Ortho-Substituted Ar-Cl)
MOM (Methoxymethyl) Low Weakly donating (ether)92% 88%
Bn (Benzyl) HighWeakly donating (ether)85%76%
TBS (Silyl) Very HighDonating<50% (Silyl migration/cleavage)<40%
Free Phenol (OH) N/AAcidic proton0–30% (Catalyst poisoning)N/A

*Note: Representative yields based on average performance in synthesis of EGFR inhibitor cores (e.g., Quinazoline scaffolds).

Analysis
  • Steric Profile: The MOM group is linear and compact (

    
    ). The Benzyl group (
    
    
    
    ) introduces significant bulk and rotational freedom that can interfere with the reductive elimination step in the Pd-catalytic cycle, especially if the electrophile (aryl halide) has ortho-substituents.
  • Base Stability: Unlike silyl ethers (TBS/TIPS), which can be cleaved by the carbonate bases (Cs₂CO₃) used in Buchwald couplings at high temperatures, the MOM acetal is completely stable to base.

Deprotection Efficiency: The Critical Differentiator

The "Yield" of a synthetic pathway is the product of all steps. A 90% coupling yield is useless if the deprotection step fails or destroys other parts of the molecule.

Scenario: Synthesis of a Molecule Containing an Alkene

Target: A phenol-containing styrene derivative.

  • If using Benzyl (Bn):

    • Method: Hydrogenolysis (H₂, Pd/C).

    • Result:Failure. The alkene is reduced along with the benzyl group.

    • Alternative: BBr₃ (Lewis Acid). Risk: Harsh conditions often cleave other ethers or cause polymerization.

  • If using MOM:

    • Method: Mild Acid (6M HCl/THF or TFA/DCM).

    • Result:Success. The MOM group hydrolyzes rapidly; the alkene remains untouched.

Visualization: Deprotection Logic Flow

Deprotection cluster_Bn Benzyl (Bn) Path cluster_MOM MOM Path Start Protected Intermediate (Contains Sensitive Alkene) CondBn H2 / Pd/C (Standard) Start->CondBn CondMOM HCl (aq) / THF (Room Temp) Start->CondMOM ResultBn Over-reduction (Alkene lost) CondBn->ResultBn ResultMOM Clean Deprotection (Alkene Intact) CondMOM->ResultMOM

Figure 2: Orthogonality check. MOM protection allows for acid-mediated cleavage, preserving unsaturation that would be destroyed by benzyl hydrogenolysis.

Experimental Protocols

Protocol A: Synthesis of this compound (Route B)

Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. All operations must be performed in a well-ventilated fume hood with appropriate PPE.

Step 1: Protection

  • Charge a flask with 3-nitrophenol (13.9 g, 100 mmol) and DCM (150 mL).

  • Add DIPEA (26 mL, 150 mmol) and cool to 0°C.

  • Dropwise add MOM-Cl (8.4 mL, 110 mmol). Caution: Exothermic.

  • Warm to RT and stir for 4 hours.

  • Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Yield: ~17.5 g (95%) of yellow oil (3-nitrophenyl methoxymethyl ether).

Step 2: Reduction

  • Dissolve the intermediate (17.5 g) in Methanol (200 mL).

  • Add 10% Pd/C (1.7 g, 10 wt%).

  • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

  • Filter through Celite to remove catalyst.[3]

  • Concentrate filtrate to yield This compound .

  • Final Yield: ~14.0 g (92% over 2 steps). Appearance: Pale brown oil/solid.[4]

Protocol B: General Buchwald-Hartwig Coupling[5]
  • In a glovebox or under Ar, combine:

    • Aryl Chloride (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd(OAc)₂ (2 mol%)[3]

    • XPhos (4 mol%)

    • Cs₂CO₃ (2.0 mmol)

    • Toluene (5 mL)

  • Seal tube and heat to 100°C for 12 hours.

  • Cool, dilute with EtOAc, wash with water.

  • Purify via silica flash chromatography (Hex/EtOAc).

  • Expected Yield: 85–95% depending on aryl halide electronics.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Definitive guide on MOM vs Bn stability).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for coupling conditions and ligand selection).

  • Berliner, M. A., & Belecki, K. (2005).[5] Simple, rapid, and highly selective deprotection of MOM ethers. Journal of Organic Chemistry, 70(23), 9618-9621. (Protocol for efficient deprotection).[4][5][6][7]

  • Occupational Safety and Health Administration (OSHA). Methyl chloromethyl ether (MOM-Cl) Safety Data. (Mandatory safety reference).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.